molecular formula C18H26O6 B10767867 18-Carboxy dinor Leukotriene B4

18-Carboxy dinor Leukotriene B4

Cat. No.: B10767867
M. Wt: 338.4 g/mol
InChI Key: XWRIIHRGMKHPHN-XMPUPYDGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Carboxy dinor Leukotriene B4 is a useful research compound. Its molecular formula is C18H26O6 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 18-Carboxy dinor Leukotriene B4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 18-Carboxy dinor Leukotriene B4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

(4E,8E,10E,12E)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3+,9-4+,10-5+

InChI Key

XWRIIHRGMKHPHN-XMPUPYDGSA-N

Isomeric SMILES

C(CC(/C=C/C=C/C=C/C(C/C=C/CCC(=O)O)O)O)CC(=O)O

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 18-Carboxy dinor Leukotriene B4 Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathway leading to the formation of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a key catabolite of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4). Understanding this pathway is crucial for elucidating the mechanisms that regulate inflammatory responses and for developing novel therapeutic strategies targeting inflammation-related disorders.

Introduction: The Role of Leukotriene B4 and its Metabolism

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] It is a potent chemoattractant for neutrophils, playing a critical role in the initiation and amplification of the inflammatory cascade.[2] The biological activity of LTB4 is tightly controlled by its rapid metabolic inactivation.[3] This process, primarily occurring in leukocytes like neutrophils and in the liver, involves a series of enzymatic reactions that convert LTB4 into less biologically active metabolites.[3][4][5] The formation of 18-COOH-dinor-LTB4 represents a significant step in the catabolism and clearance of LTB4.[6][7][8]

The Metabolic Cascade: From LTB4 to 18-COOH-dinor-LTB4

The conversion of LTB4 to 18-COOH-dinor-LTB4 is a multi-step process involving ω-oxidation followed by β-oxidation.

Step 1: ω-Oxidation of LTB4

The metabolic cascade is initiated by ω-oxidation at the terminal methyl carbon (C-20) of LTB4. This process occurs in two main oxidative steps:

  • Hydroxylation: The first and rate-limiting step is the hydroxylation of LTB4 to form 20-hydroxy-LTB4 (20-OH-LTB4). This reaction is catalyzed by cytochrome P450 monooxygenases, specifically members of the CYP4F subfamily.[9][10] In human neutrophils, CYP4F3A is the primary enzyme responsible for this conversion.[9][11]

  • Oxidation to Carboxylic Acid: The newly formed 20-OH-LTB4 is subsequently oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).[12] This conversion involves two sequential enzymatic reactions: the oxidation of the alcohol to an aldehyde (20-oxo-LTB4), followed by the oxidation of the aldehyde to a carboxylic acid.[13][14] These steps are catalyzed by NAD+-dependent alcohol and aldehyde dehydrogenases.[13][15][16]

Step 2: β-Oxidation

Following ω-oxidation, 20-COOH-LTB4 undergoes β-oxidation from the ω-end. This process, which primarily takes place in the liver, shortens the fatty acid chain.[3][6][7]

  • Formation of 18-Carboxy-dinor-LTB4: The first cycle of β-oxidation removes a two-carbon unit from 20-COOH-LTB4, yielding the novel metabolite 18-carboxy-19,20-dinor-LTB4.[8] This metabolite was first identified in studies using isolated rat hepatocytes.[7][8] Further β-oxidation can lead to even shorter-chain metabolites.[17]

The overall pathway significantly increases the polarity of the LTB4 molecule, facilitating its excretion and terminating its pro-inflammatory signal. The ω-oxidized metabolites, 20-OH-LTB4 and 20-COOH-LTB4, exhibit substantially reduced biological activity compared to LTB4 and can act as functional antagonists at the LTB4 receptor, BLT1.[5][18][19][20]

LTB4_Metabolism cluster_omega ω-Oxidation (Neutrophils, Liver) cluster_beta β-Oxidation (Liver) LTB4 Leukotriene B4 (LTB4) OH_LTB4 20-Hydroxy-LTB4 (20-OH-LTB4) LTB4->OH_LTB4 CYP4F3A COOH_LTB4 20-Carboxy-LTB4 (20-COOH-LTB4) OH_LTB4->COOH_LTB4 Alcohol/Aldehyde Dehydrogenase COOH_dinor_LTB4 18-Carboxy-dinor-LTB4 COOH_LTB4->COOH_dinor_LTB4 β-Oxidation Enzymes Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Isolate Human Neutrophils B 2. Stimulate with Ca-Ionophore A23187 A->B C 3. Terminate Reaction & Collect Supernatant B->C D 4. Lipid Extraction (e.g., SPE or LLE) C->D E 5. Separation via Reversed-Phase HPLC D->E F 6. Detection & Quantification by MS/MS (MRM) E->F G Metabolite Concentrations F->G Data Analysis

References

The Biological Function of 18-Carboxy-dinor-Leukotriene B4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the orchestration of inflammatory responses, particularly the recruitment and activation of leukocytes. The biological activity of LTB4 is tightly regulated by its metabolic inactivation. This technical guide provides a comprehensive overview of 18-Carboxy-dinor-Leukotriene B4 (18-COOH-dinor-LTB4), a terminal metabolite of LTB4. This document details the metabolic pathway leading to its formation, its presumed biological inertness, and the experimental methodologies used to study LTB4 metabolism. While direct functional data on 18-COOH-dinor-LTB4 is scarce, this guide consolidates the current understanding of its place within the broader context of LTB4 signaling and catabolism, offering a valuable resource for researchers in inflammation and lipid mediator pharmacology.

Introduction to Leukotriene B4 and its Metabolism

Leukotriene B4 is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and is a key mediator in a variety of inflammatory diseases.[1] Its effects, which include potent chemoattraction and activation of neutrophils, are mediated through two G-protein coupled receptors, the high-affinity BLT1 and the low-affinity BLT2.[2] The potent bioactivity of LTB4 necessitates efficient catabolic pathways to terminate its pro-inflammatory signaling. This inactivation primarily occurs through omega-oxidation in neutrophils and the liver, followed by further degradation.[3][4]

The metabolic cascade begins with the hydroxylation of LTB4 at the C20 position to form 20-hydroxy-LTB4 (20-OH-LTB4), which is then oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).[5] In the liver, 20-COOH-LTB4 undergoes further catabolism via peroxisomal β-oxidation, leading to the formation of 18-carboxy-dinor-LTB4 (18-COOH-dinor-LTB4).[6][7]

The Metabolic Pathway of 18-Carboxy-dinor-Leukotriene B4 Formation

The generation of 18-COOH-dinor-LTB4 is a key step in the terminal inactivation of LTB4. This process primarily takes place in hepatocytes.[8]

  • Omega-Hydroxylation: The first and rate-limiting step is the hydroxylation of LTB4 at the ω-position (C-20) by a cytochrome P450 enzyme, LTB4 20-hydroxylase, to yield 20-OH-LTB4.[5]

  • Oxidation: Subsequently, 20-OH-LTB4 is oxidized to 20-COOH-LTB4.[5]

  • β-Oxidation: 20-COOH-LTB4 is then transported into peroxisomes where it undergoes β-oxidation. This process shortens the carbon chain by two carbons, resulting in the formation of 18-COOH-dinor-LTB4.[6][7]

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20OH_LTB4 20-Hydroxy-LTB4 LTB4->20OH_LTB4 LTB4 20-hydroxylase (Omega-Oxidation) 20COOH_LTB4 20-Carboxy-LTB4 20OH_LTB4->20COOH_LTB4 Oxidation 18COOH_dinor_LTB4 18-Carboxy-dinor-LTB4 20COOH_LTB4->18COOH_dinor_LTB4 β-Oxidation (in Liver)

Figure 1: Metabolic pathway of LTB4 to 18-Carboxy-dinor-LTB4.

Biological Function and Activity

Currently, 18-Carboxy-dinor-LTB4 is considered to be a biologically inactive terminal metabolite of LTB4.[6][7] The progressive oxidation and chain shortening of LTB4 dramatically reduce its affinity for its receptors, BLT1 and BLT2.

While LTB4 is a potent chemoattractant for neutrophils, its metabolites show significantly reduced activity. For instance, 20-COOH-LTB4 exhibits only about 2.6% of the activity of LTB4 in inducing degranulation in polymorphonuclear leukocytes (PMNLs).[5] Furthermore, both 20-OH-LTB4 and 20-COOH-LTB4 can act as antagonists at the BLT1 receptor, inhibiting LTB4-mediated neutrophil responses such as migration and degranulation.

Given that 18-COOH-dinor-LTB4 is a product of further metabolism of 20-COOH-LTB4, it is highly probable that it possesses even lower or no significant biological activity at the LTB4 receptors. To date, there are no published studies demonstrating a specific biological function or signaling pathway for 18-COOH-dinor-LTB4. Its primary role appears to be that of a stable, excretable end-product of LTB4 catabolism.

Data Presentation

Table 1: Biological Activity of LTB4 and its Metabolites

Compound Receptor Target Biological Activity Reference
Leukotriene B4 (LTB4) BLT1, BLT2 Potent chemoattractant and activator of leukocytes. [2]
20-Hydroxy-LTB4 BLT1 Weak agonist; can desensitize neutrophils to LTB4.
20-Carboxy-LTB4 BLT1 Very weak agonist (~2.6% activity of LTB4 for PMNL degranulation); can inhibit LTB4-mediated responses. [5]

| 18-Carboxy-dinor-LTB4 | Presumed inactive | Considered a terminal, inactive metabolite. |[6][7] |

LTB4 Signaling Pathway and the Role of Inactivation

The pro-inflammatory effects of LTB4 are initiated by its binding to the BLT1 receptor on the surface of leukocytes, primarily neutrophils. This binding activates intracellular signaling cascades, leading to chemotaxis, degranulation, and the production of reactive oxygen species. The metabolic inactivation of LTB4 to 18-COOH-dinor-LTB4 is crucial for the termination of these signals and the resolution of inflammation.

LTB4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inactivation Metabolic Inactivation LTB4 Leukotriene B4 BLT1 BLT1 Receptor LTB4->BLT1 Binds Metabolism Omega-Oxidation & β-Oxidation LTB4->Metabolism Inactivation Pathway G_protein G-protein Activation BLT1->G_protein Signaling_Cascades Downstream Signaling (e.g., PLC, PI3K) G_protein->Signaling_Cascades Cellular_Response Cellular Response (Chemotaxis, Degranulation) Signaling_Cascades->Cellular_Response Inactive_Metabolites 20-COOH-LTB4 18-COOH-dinor-LTB4 Metabolism->Inactive_Metabolites Experimental_Workflow Hepatocyte_Culture Hepatocyte Culture LTB4_Incubation Incubation with LTB4 Hepatocyte_Culture->LTB4_Incubation Extraction Solvent Extraction LTB4_Incubation->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Analysis Analysis SPE->Analysis HPLC Reverse-Phase HPLC Analysis->HPLC MS Mass Spectrometry (MS) Analysis->MS

References

The Role of 18-Carboxy dinor LTB4 in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation. This technical guide provides an in-depth analysis of 18-Carboxy dinor LTB4, a key metabolite in the catabolic pathway of LTB4. This document will explore its formation, its role as a marker of LTB4 activity, and the experimental methodologies used for its study. The evidence strongly indicates that 18-Carboxy dinor LTB4 is an inactive metabolite, and its formation represents a critical step in the termination of LTB4-induced inflammation.

Introduction to Leukotriene B4 and Inflammation

Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and other leukocytes, playing a central role in a wide range of inflammatory diseases.[1][2] Produced from arachidonic acid via the 5-lipoxygenase pathway, LTB4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2.[1] Activation of these receptors on immune cells triggers a cascade of events, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines, thereby amplifying the inflammatory response.[3][4]

Given the potent pro-inflammatory actions of LTB4, its rapid inactivation is essential for the resolution of inflammation. This is primarily achieved through metabolic degradation.

The Metabolic Inactivation of LTB4: Formation of 18-Carboxy dinor LTB4

The primary pathway for LTB4 inactivation involves two key enzymatic steps: ω-oxidation followed by β-oxidation. This process predominantly occurs in the liver and neutrophils.[5][6]

Step 1: ω-Oxidation

The initial and rate-limiting step in LTB4 catabolism is ω-oxidation, which occurs at the methyl end of the fatty acid chain. This process is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4F family. This enzymatic reaction sequentially converts LTB4 into 20-hydroxy-LTB4 and then to 20-carboxy-LTB4.[7]

Step 2: β-Oxidation

Following ω-oxidation, 20-carboxy-LTB4 undergoes β-oxidation. This process shortens the carbon chain from the carboxyl end, leading to the formation of 18-carboxy-19,20-dinor-LTB4 (referred to as 18-Carboxy dinor LTB4).[5][6][8] This metabolite is then further catabolized.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) (Potent Pro-inflammatory Mediator) 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation (CYP4F) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 (Inactive Metabolite) 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Metabolic pathway of LTB4 inactivation.

Biological Activity of LTB4 Metabolites

The sequential metabolism of LTB4 leads to a significant reduction in its biological activity. While LTB4 is a potent chemoattractant for neutrophils, its metabolites show markedly decreased or no pro-inflammatory effects.

CompoundBiological ActivityReference
Leukotriene B4 (LTB4) Potent chemoattractant for neutrophils, induces degranulation and cytokine production.[1][2]
20-hydroxy-LTB4 Weak agonist at LTB4 receptors. Can inhibit LTB4-induced neutrophil responses.[7][9]
20-carboxy-LTB4 Significantly reduced biological activity compared to LTB4. Does not induce neutrophil accumulation.[9][10]
18-Carboxy dinor LTB4 Considered a biologically inactive terminal metabolite.[5][6][11]

The progressive loss of activity with each metabolic step underscores the role of this pathway in terminating LTB4-driven inflammation. The formation of 18-Carboxy dinor LTB4 represents a final step in rendering the molecule inactive.

Experimental Protocols

The identification and quantification of 18-Carboxy dinor LTB4 are crucial for studying LTB4 metabolism and its role in inflammatory diseases. The following are generalized protocols based on methodologies cited in the literature.

Sample Preparation

Biological samples (e.g., plasma, urine, cell culture supernatants) require extraction and purification prior to analysis due to the low concentrations of eicosanoids.

  • Acidification: Adjust the pH of the sample to ~3.5 with a weak acid (e.g., formic acid).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids.

    • Elute the eicosanoids with a polar solvent (e.g., methyl formate or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is commonly used for the separation of LTB4 and its metabolites.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at 270-280 nm, as the conjugated triene structure of LTB4 and its metabolites absorbs light in this range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information for the definitive identification of 18-Carboxy dinor LTB4.

  • Derivatization: The carboxyl and hydroxyl groups of the molecule must be derivatized prior to GC analysis to increase volatility. This typically involves methylation of the carboxyl groups and silylation of the hydroxyl groups.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-1 or SE-30).

    • Temperature Program: A temperature gradient is used to separate the derivatized compounds.

  • Mass Spectrometry: Electron ionization (EI) is used to fragment the molecules, and the resulting mass spectrum provides a unique fingerprint for identification.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Output Output Biological_Sample Biological Sample (e.g., plasma, urine) Acidification Acidification Biological_Sample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC (Separation & UV Detection) Evaporation->HPLC For Quantification GCMS GC-MS (Derivatization, Separation & MS Detection) Evaporation->GCMS For Identification Quantification Quantification of 18-Carboxy dinor LTB4 HPLC->Quantification Identification Structural Confirmation of 18-Carboxy dinor LTB4 GCMS->Identification

General experimental workflow for the analysis of 18-Carboxy dinor LTB4.

Signaling Pathways: The Inactivation Logic

The role of 18-Carboxy dinor LTB4 is best understood not through its own signaling activity (or lack thereof), but as the end-product of a signaling termination pathway. The conversion of the potent agonist LTB4 to the inactive 18-Carboxy dinor LTB4 effectively removes the ligand for the BLT1 and BLT2 receptors, thus shutting down the pro-inflammatory signaling cascade.

Signaling_Logic cluster_LTB4_Signaling Pro-inflammatory Signaling cluster_Inactivation Inactivation Pathway LTB4 LTB4 BLT1 BLT1/BLT2 Receptors LTB4->BLT1 Metabolism Metabolic Inactivation (ω- and β-oxidation) LTB4->Metabolism Inflammation Inflammatory Response (Chemotaxis, Cytokine Release) BLT1->Inflammation 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 (Inactive) Metabolism->18_COOH_dinor_LTB4 18_COOH_dinor_LTB4->BLT1 No Binding

Logical relationship between LTB4 signaling and its inactivation.

Conclusion

18-Carboxy dinor LTB4 is a terminal, inactive metabolite of the potent pro-inflammatory mediator Leukotriene B4. Its formation through ω- and β-oxidation is a critical mechanism for the termination of LTB4-induced inflammatory responses. While devoid of direct pro-inflammatory activity, the presence and concentration of 18-Carboxy dinor LTB4 in biological fluids can serve as a valuable biomarker for assessing the in vivo production and turnover of LTB4. For researchers and drug development professionals in the field of inflammation, understanding the metabolic fate of LTB4, including the formation of 18-Carboxy dinor LTB4, is essential for the development of novel anti-inflammatory therapeutics that target the LTB4 pathway. Future research may focus on the regulation of the enzymes involved in LTB4 metabolism as a potential strategy for modulating inflammatory responses.

References

The Dichotomous Role of 18-Carboxy dinor Leukotriene B4 in Neutrophil Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator renowned for its pivotal role in orchestrating acute inflammatory responses, primarily through the recruitment and activation of neutrophils. The biological activity of LTB4 is tightly regulated by its metabolic inactivation. In human neutrophils, LTB4 undergoes ω-oxidation to form 20-hydroxy-LTB4 (20-OH-LTB4), which is subsequently oxidized to 18-Carboxy dinor Leukotriene B4 (also known as 20-carboxy-LTB4 or 20-COOH-LTB4). While initially considered inactive byproducts, emerging evidence indicates that these metabolites, particularly 18-COOH-LTB4, possess distinct biological activities that can modulate neutrophil function. This technical guide provides an in-depth analysis of the current understanding of 18-COOH-LTB4's effects on key neutrophil functions, including chemotaxis, degranulation, reactive oxygen species (ROS) production, and calcium mobilization. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this area.

Introduction

Neutrophils are the vanguard of the innate immune system, essential for host defense against pathogens. Their functions are tightly controlled by a network of inflammatory mediators, among which the eicosanoid Leukotriene B4 (LTB4) is a principal chemoattractant and activator.[1] LTB4 exerts its effects by binding to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors on the neutrophil surface.[1][2]

The inflammatory cascade initiated by LTB4 is self-limiting, in part due to its rapid metabolism within neutrophils. The primary metabolic pathway is ω-oxidation, yielding 20-OH-LTB4 and subsequently 18-COOH-LTB4.[3][4] These metabolites have been shown to compete with LTB4 for BLT1 receptor binding.[5] However, they are significantly less potent in activating neutrophils and can act as natural inhibitors of LTB4-mediated responses, thereby playing a crucial role in the resolution of inflammation.[4][6] This guide synthesizes the available quantitative data, experimental methodologies, and signaling information to provide a comprehensive resource on the interaction between 18-COOH-LTB4 and neutrophil function.

Quantitative Data on the Effects of 18-COOH-LTB4 on Neutrophil Function

The primary role of 18-COOH-LTB4 appears to be the modulation of LTB4-induced responses rather than direct stimulation. The following tables summarize the available quantitative data.

Table 1: Effect of 18-COOH-LTB4 on Neutrophil Chemotaxis

ParameterAgonistConcentration of 18-COOH-LTB4EffectReference
Chemotactic ResponsivenessLTB410⁻⁸ MDid not reduce LTB4 receptor number or chemotactic responsiveness.[7]
Migration InhibitionLTB4Not SpecifiedInhibited LTB4-mediated migration. Potency: 20-OH-LTB4 > > 20-COOH-LTB4.[4][6]

Table 2: Effect of 18-COOH-LTB4 on Neutrophil Degranulation

ParameterAgonistConcentration of 18-COOH-LTB4EffectReference
Degranulation (β-glucuronidase release)LTB4Not SpecifiedInhibited LTB4-mediated degranulation. Potency: 20-OH-LTB4 > > 20-COOH-LTB4.[4][6]

Table 3: Effect of 18-COOH-LTB4 on Neutrophil Reactive Oxygen Species (ROS) Production

ParameterAgonistConcentration of 18-COOH-LTB4EffectReference
Priming of PMN OxidasefMLP10⁻¹¹–10⁻⁵ MPrimed neutrophils for enhanced superoxide production upon fMLP stimulation.[8]

Table 4: Effect of 18-COOH-LTB4 on Neutrophil Calcium Mobilization

ParameterAgonistConcentration of 18-COOH-LTB4EffectReference
Calcium FluxLTB4Not SpecifiedAs a BLT1/BLT2 ligand, it is implicated in modulating LTB4-induced calcium flux, though direct quantitative inhibitory data is limited.[9]

Signaling and Metabolic Pathways

LTB4 Metabolism in Neutrophils

LTB4 is rapidly metabolized in neutrophils via a cytochrome P450-dependent pathway, leading to the formation of 18-COOH-LTB4. This metabolic inactivation is a key mechanism for controlling the duration and intensity of LTB4-driven inflammation.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTA4 LTA4 Arachidonic_Acid->LTA4 FLAP 5-LOX-activating protein (FLAP) _5LOX 5-Lipoxygenase (5-LOX) LTA4_Hydrolase LTA4 Hydrolase CYP4F Cytochrome P450 (ω-oxidation) LTB4 Leukotriene B4 (LTB4) _20OH_LTB4 20-hydroxy-LTB4 LTB4->_20OH_LTB4 ADH_ALDH Alcohol/Aldehyde Dehydrogenase _18COOH_LTB4 18-Carboxy dinor LTB4 (20-COOH-LTB4) _20OH_LTB4->_18COOH_LTB4 LTA4->LTB4

Figure 1. LTB4 Metabolic Pathway in Neutrophils.
BLT1 Receptor Signaling Pathway

18-COOH-LTB4 interacts with the BLT1 receptor, the primary high-affinity receptor for LTB4 on neutrophils. LTB4 binding to BLT1 initiates a signaling cascade that drives neutrophil activation. 18-COOH-LTB4, by competing for this receptor, can attenuate these downstream signals.

BLT1_Signaling LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Activates COOH_LTB4 18-COOH-LTB4 COOH_LTB4->BLT1 Inhibits G_Protein Gi/o Protein BLT1->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP3 PIP3 PI3K->PIP3 PKC PKC Activation DAG->PKC Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Akt Akt/PKB PIP3->Akt Degranulation Degranulation PKC->Degranulation ROS ROS Production PKC->ROS Actin Actin Polymerization Ca_Mobilization->Actin Chemotaxis Chemotaxis Akt->Chemotaxis Actin->Chemotaxis

Figure 2. BLT1 Downstream Signaling in Neutrophils.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method for assessing the effect of 18-COOH-LTB4 on LTB4-induced neutrophil migration.[10][11][12]

Workflow Diagram:

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate human neutrophils (e.g., Ficoll-Paque/dextran) Resuspend_Neutrophils Resuspend neutrophils in assay buffer (e.g., HBSS with 0.1% BSA) Isolate_Neutrophils->Resuspend_Neutrophils Load_Upper Load upper chamber with neutrophil suspension Resuspend_Neutrophils->Load_Upper Prepare_Chemoattractants Prepare LTB4 (agonist) and 18-COOH-LTB4 (inhibitor) solutions Load_Lower Load lower chamber with LTB4 ± 18-COOH-LTB4 Prepare_Chemoattractants->Load_Lower Place_Membrane Place microporous membrane (e.g., 3-5 µm pores) Load_Lower->Place_Membrane Place_Membrane->Load_Upper Incubate Incubate at 37°C, 5% CO₂ (e.g., 60-90 min) Load_Upper->Incubate Fix_Stain Remove membrane, fix, and stain (e.g., Diff-Quik) Incubate->Fix_Stain Count_Cells Count migrated cells in multiple high-power fields using microscopy Fix_Stain->Count_Cells Calculate_Inhibition Calculate % inhibition of migration Count_Cells->Calculate_Inhibition

Figure 3. Workflow for Boyden Chamber Chemotaxis Assay.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Lyse remaining red blood cells with a hypotonic solution.

  • Cell Suspension: Resuspend purified neutrophils in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA)) to a final concentration of 1-2 x 10⁶ cells/mL.

  • Chamber Assembly: Add LTB4 (e.g., 10 nM final concentration) to the lower wells of a Boyden chamber. For inhibition experiments, pre-mix LTB4 with varying concentrations of 18-COOH-LTB4.

  • Migration: Place a microporous filter membrane (typically 3-5 µm pore size) over the lower wells. Add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 60-90 minutes.

  • Quantification: After incubation, remove the filter. Scrape non-migrated cells from the top surface. Fix and stain the membrane. Count the number of neutrophils that have migrated to the lower side of the membrane using light microscopy.

Neutrophil Degranulation Assay (β-Glucuronidase Release)

This assay measures the release of the azurophilic granule enzyme β-glucuronidase to assess degranulation.[13]

Methodology:

  • Neutrophil Preparation: Isolate and resuspend neutrophils as described in section 4.1. Pre-treat cells with cytochalasin B (e.g., 5 µg/mL) for 5-10 minutes at 37°C to enhance degranulation.

  • Stimulation: Incubate neutrophils with LTB4 (e.g., 100 nM) in the presence or absence of various concentrations of 18-COOH-LTB4 for 15-30 minutes at 37°C.

  • Sample Collection: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes at 4°C). Collect the supernatant, which contains the released enzymes.

  • Enzyme Assay:

    • Add an aliquot of the supernatant to a reaction buffer containing a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl-glucuronide.

    • Incubate at 37°C.

    • Stop the reaction and measure the absorbance or fluorescence of the product.

  • Data Analysis: Calculate the percentage of total enzyme released by comparing the sample values to a positive control where cells are lysed (e.g., with Triton X-100) to release their total enzyme content.

Neutrophil ROS Production Assay (Superoxide Anion)

This protocol measures the production of superoxide (O₂⁻), a primary ROS, using the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[14][15][16]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺), cytochrome c (e.g., 1 mg/mL), and the neutrophil suspension (e.g., 1 x 10⁶ cells/mL).

  • Priming/Inhibition: Pre-incubate the neutrophil suspension with 18-COOH-LTB4 at various concentrations for 5-10 minutes at 37°C.

  • Stimulation: Add a stimulus such as N-formylmethionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM) to initiate the oxidative burst.

  • Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. A parallel reaction containing SOD (e.g., 300 U/mL) is used as a negative control to confirm the specificity of O₂⁻ measurement.

  • Calculation: Calculate the amount of O₂⁻ produced using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹).

Intracellular Calcium Mobilization Assay

This method uses a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i).[17][18]

Methodology:

  • Cell Loading: Incubate isolated neutrophils (2-5 x 10⁶ cells/mL) with Fura-2 AM (e.g., 2-5 µM) in a calcium-containing buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

  • Measurement: Resuspend the cells in buffer and place them in a fluorometer cuvette with stirring.

  • Stimulation: Establish a baseline fluorescence reading. To assess inhibition, add 18-COOH-LTB4 and incubate for a short period before adding the agonist LTB4.

  • Data Acquisition: Record the fluorescence emission at ~510 nm while alternating the excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

  • Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the [Ca²⁺]i.

Conclusion and Future Directions

The metabolic inactivation of LTB4 to 18-COOH-LTB4 is not merely a disposal pathway but an active regulatory mechanism. The available evidence, though in some areas still incomplete, strongly suggests that 18-COOH-LTB4 functions as a partial agonist or antagonist at the BLT1 receptor. Its primary role is to dampen LTB4-driven neutrophil activation, thereby contributing to the resolution phase of inflammation.[4][6] It demonstrates clear inhibitory effects on LTB4-induced chemotaxis and degranulation. Conversely, it may also contribute to a pro-inflammatory state by priming neutrophils for an enhanced oxidative burst in response to other stimuli.[8]

For drug development professionals, understanding the nuanced roles of LTB4 metabolites is critical. Targeting the LTB4 metabolic pathway could offer a novel therapeutic strategy. For instance, inhibiting the conversion of LTB4 to its less active metabolites might enhance the initial, beneficial inflammatory response in immunocompromised states. Conversely, developing stable analogs of 18-COOH-LTB4 could provide a new class of anti-inflammatory agents that selectively temper excessive neutrophil activation without complete immunosuppression.

Future research should focus on obtaining more precise quantitative data, such as IC50 and EC50 values, for 18-COOH-LTB4 across all major neutrophil functions. Elucidating the detailed downstream signaling consequences of BLT1 binding by 18-COOH-LTB4, particularly in comparison to LTB4, will be crucial for a complete understanding of its modulatory role. These efforts will undoubtedly pave the way for innovative therapeutic interventions targeting the LTB4 signaling axis in a wide range of inflammatory diseases.

References

18-Carboxy dinor Leukotriene B4: A Beta-Oxidation Metabolite of Leukotriene B4 - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. It plays a crucial role in inflammatory responses, acting as a powerful chemoattractant for leukocytes. The biological activity of LTB4 is tightly regulated through metabolic inactivation, primarily via an initial ω-oxidation followed by peroxisomal β-oxidation. This guide provides a detailed technical overview of 18-carboxy dinor leukotriene B4 (18-carboxy dinor LTB4), a key metabolite in this deactivation cascade.

The Metabolic Pathway: From LTB4 to 18-Carboxy dinor LTB4

The metabolic journey from the pro-inflammatory LTB4 to its inactivated metabolites is a critical process for the resolution of inflammation. This biotransformation is a two-step process involving ω-oxidation and subsequent β-oxidation.

Omega-Oxidation of Leukotriene B4

The initial and rate-limiting step in the catabolism of LTB4 is ω-oxidation, which occurs at the terminal methyl group (C-20) of the fatty acid chain. This reaction is catalyzed by specific cytochrome P450 enzymes, primarily members of the CYP4F subfamily. In humans, CYP4F2 in the liver and CYP4F3 in leukocytes are the key enzymes responsible for this hydroxylation.[1][2]

The ω-oxidation of LTB4 proceeds in two sequential steps:

  • Hydroxylation: LTB4 is first hydroxylated at the C-20 position to form 20-hydroxy-LTB4 (20-OH-LTB4).

  • Oxidation: The newly formed hydroxyl group is then further oxidized to a carboxylic acid, yielding 20-carboxy-LTB4. This step is catalyzed by alcohol and aldehyde dehydrogenases.[3]

Peroxisomal Beta-Oxidation of 20-Carboxy-LTB4

Once formed, 20-carboxy-LTB4, now a dicarboxylic acid, is a substrate for the peroxisomal β-oxidation machinery.[4] Unlike mitochondrial β-oxidation, which primarily handles long-chain fatty acids for energy production, peroxisomal β-oxidation specializes in the degradation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[5]

The β-oxidation of 20-carboxy-LTB4 involves a series of enzymatic reactions that shorten the carbon chain by two carbons in each cycle. The first cycle of β-oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-19,20-dinor-LTB4 , commonly referred to as 18-carboxy dinor LTB4.[6][7]

Quantitative Data

Understanding the kinetics of the enzymes involved in LTB4 metabolism and the concentrations of its metabolites is crucial for assessing inflammatory status and for the development of therapeutic interventions.

Enzyme Kinetics

The kinetic parameters of the key enzyme in the initial step of LTB4 metabolism, CYP4F2, have been determined in human liver microsomes.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/nmol P450)Source
Human Liver Microsomal CYP4F2Leukotriene B474.82.42[1][8]
Concentrations in Biological Samples

While data on the physiological and pathological concentrations of 18-carboxy dinor LTB4 are limited, studies have measured its precursors, LTB4 and 20-carboxy-LTB4, in various biological matrices. One study on patients with Zellweger syndrome, a peroxisomal biogenesis disorder, reported significantly elevated urinary levels of LTB4 and its ω-oxidation product, highlighting the critical role of peroxisomes in their degradation.[9]

MetaboliteBiological MatrixConditionConcentration (nmol/mol creatinine)Source
Leukotriene B4UrineZellweger Syndrome35-238 (median 97)[9]
ω-carboxy-LTB4UrineZellweger Syndrome267-4583 (median 898)[9]
Leukotriene B4UrineHealthy Controls< 5[9]
ω-carboxy-LTB4UrineHealthy Controls< 5[9]

Note: Specific quantitative data for 18-carboxy dinor LTB4 in healthy individuals or in various disease states are not well-documented in publicly available literature.

Experimental Protocols

The analysis of LTB4 and its metabolites, including 18-carboxy dinor LTB4, requires sensitive and specific analytical methods due to their low concentrations in biological samples. The following sections outline the key steps in their quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the purification and concentration of leukotrienes from complex biological matrices like plasma and urine.[3][10][11][12]

General Protocol for SPE of Leukotrienes from Plasma/Urine:

  • Conditioning: The SPE cartridge (typically a C18 reversed-phase sorbent) is conditioned sequentially with a water-miscible organic solvent (e.g., methanol) followed by water or an aqueous buffer to activate the sorbent.

  • Sample Loading: The biological sample (e.g., plasma or urine), often pre-treated with an internal standard and acidified, is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained, hydrophilic impurities.

  • Elution: The retained leukotrienes, including 18-carboxy dinor LTB4, are eluted from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: The eluate is typically evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the subsequent analytical method.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of fatty acid metabolites. However, due to the low volatility and polar nature of leukotrienes, derivatization is a mandatory step.[13][14]

Detailed Protocol for Derivatization and GC-MS Analysis:

  • Derivatization:

    • Esterification: The carboxylic acid groups of the leukotrienes are converted to their methyl esters (FAMEs) to increase volatility. A common method is acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol.[13][15]

      • To the dried sample extract, add 2 mL of 12-14% BF₃-methanol reagent.

      • Tightly cap the reaction vial and heat at 60-100°C for 10-60 minutes.

      • After cooling, add a non-polar organic solvent (e.g., hexane) and water to extract the FAMEs into the organic phase.

    • Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers to further increase volatility and improve chromatographic properties.[13][15]

      • To the dried FAMEs, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

      • Heat the reaction mixture at 60°C for 60 minutes.

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Separation is typically achieved on a non-polar capillary column.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific quantification of the target analytes.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the analysis of leukotrienes due to its high sensitivity, specificity, and ability to analyze underivatized compounds.[16][17]

General Protocol for LC-MS/MS Analysis:

  • Sample Preparation: The sample is prepared using the SPE protocol described above. The final extract is reconstituted in the initial mobile phase.

  • Chromatographic Separation:

    • A reversed-phase C18 column is typically used for separation.

    • The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

    • Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Signaling Pathways and Logical Relationships

The formation of 18-carboxy dinor LTB4 is a key step in terminating the pro-inflammatory signals initiated by LTB4.

Leukotriene B4 Beta-Oxidation Pathway

The following diagram illustrates the metabolic cascade from LTB4 to 18-carboxy dinor LTB4.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) OH_LTB4 20-Hydroxy-LTB4 LTB4->OH_LTB4 CYP4F2/3 (ω-Hydroxylation) COOH_LTB4 20-Carboxy-LTB4 OH_LTB4->COOH_LTB4 Alcohol/Aldehyde Dehydrogenase Carboxy_dinor_LTB4 18-Carboxy dinor LTB4 COOH_LTB4->Carboxy_dinor_LTB4 Peroxisomal β-Oxidation

Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

BLT1 Receptor Signaling Pathway

LTB4 exerts its pro-inflammatory effects by binding to its high-affinity G protein-coupled receptor, BLT1.[18][19] The inactivation of LTB4 through its metabolism to 18-carboxy dinor LTB4 effectively terminates this signaling cascade.

BLT1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LTB4 Leukotriene B4 BLT1 BLT1 Receptor LTB4->BLT1 Binding G_protein Gq / Gi BLT1->G_protein Activation PLC Phospholipase C G_protein->PLC MAPK_cascade MAPK Cascade (ERK, JNK, p38) G_protein->MAPK_cascade NFkB NF-κB Activation PLC->NFkB MAPK_cascade->NFkB Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression Experimental_Workflow Sample Biological Sample (Plasma, Urine) SPE Solid-Phase Extraction (SPE) Sample->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization Analysis GC-MS or LC-MS/MS Analysis SPE->Analysis for LC-MS/MS Derivatization->Analysis Data Data Analysis and Quantification Analysis->Data

References

An In-depth Technical Guide to the Enzymatic Synthesis of 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a significant metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). Understanding the biosynthesis of this metabolite is crucial for researchers in inflammation, immunology, and drug development targeting the eicosanoid pathway. This document details the key enzymatic steps, provides experimental protocols, summarizes quantitative data, and illustrates the relevant biological pathways.

Introduction to LTB4 Metabolism

Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a critical role in orchestrating inflammatory responses, primarily by recruiting and activating leukocytes. The biological activity of LTB4 is tightly regulated through metabolic inactivation pathways. The primary route for LTB4 catabolism is initiated by omega-oxidation, followed by subsequent oxidation and chain shortening through beta-oxidation. This process leads to the formation of several metabolites, including 18-Carboxy dinor LTB4. In the liver, LTB4 is rapidly metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4[1][2][3].

The enzymatic synthesis of 18-Carboxy dinor LTB4 from LTB4 can be delineated into three principal stages:

  • ω-Hydroxylation of LTB4 to 20-Hydroxy-LTB4 (20-OH-LTB4): This initial and rate-limiting step is catalyzed by cytochrome P450 monooxygenases of the CYP4F family.

  • Oxidation of 20-OH-LTB4 to 20-Carboxy-LTB4 (20-COOH-LTB4): This step involves the sequential action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

  • β-Oxidation of 20-COOH-LTB4 to 18-Carboxy dinor LTB4: This final stage involves the shortening of the fatty acid chain from the omega end.

Enzymatic Synthesis Pathway

The following diagram illustrates the sequential enzymatic reactions involved in the conversion of LTB4 to 18-Carboxy dinor LTB4.

Enzymatic_Synthesis_of_18_Carboxy_dinor_LTB4 LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-Hydroxy-LTB4 (20-OH-LTB4) LTB4->20_OH_LTB4 CYP4F Enzymes (e.g., CYP4F2, CYP4F3A) NADPH, O₂ 20_CHO_LTB4 20-Oxo-LTB4 (Intermediate) 20_OH_LTB4->20_CHO_LTB4 Alcohol Dehydrogenase (ADH) NAD⁺ 20_COOH_LTB4 20-Carboxy-LTB4 (20-COOH-LTB4) 20_CHO_LTB4->20_COOH_LTB4 Aldehyde Dehydrogenase (ALDH) NAD⁺ 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-Oxidation

Caption: Enzymatic conversion of LTB4 to 18-Carboxy dinor LTB4.

Quantitative Data on Enzymatic Reactions

The following tables summarize the key quantitative data reported for the enzymatic steps in the synthesis of 18-Carboxy dinor LTB4.

Table 1: Kinetic Parameters for LTB4 ω-Hydroxylation

Enzyme SourceSubstrateKm (µM)Vmax (pmol/min/mg protein or nmol/min/nmol P450)Reference
Rat Hepatic MicrosomesLTB440.281202 pmol/min/mg protein[4]
Human Neutrophil MicrosomesLTB40.30-[5]
Purified Recombinant Human CYP4F3LTB40.6434 nmol/min/nmol P450[6]
Human PMN MembranesLTB40.6-[7]

Table 2: Half-life of LTB4 in Circulation

SpeciesDoseHalf-life (t1/2)Reference
Conscious Rabbit0.1 µg/kg i.v.0.47 ± 0.02 min[8]
Conscious Rabbit1 µg/kg i.v.0.63 ± 0.04 min[8]
Conscious Rabbit4.7 ng/kg i.v. ([³H]-LTB4)0.53 ± 0.03 min[8]

Detailed Experimental Protocols

Protocol 1: ω-Hydroxylation of LTB4 using Human Neutrophil Microsomes

This protocol is adapted from studies on LTB4 metabolism in human polymorphonuclear leukocytes (PMNs).

1. Preparation of Human Neutrophil Microsomes:

  • Isolate human PMNs from peripheral blood using standard density gradient centrifugation.

  • Resuspend the purified PMNs in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA and 0.25 M sucrose).

  • Disrupt the cells by sonication on ice.

  • Centrifuge the sonicate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

  • Centrifuge the resulting supernatant at 150,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in the same buffer and determine the protein concentration.

2. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • Human neutrophil microsomes (e.g., 0.1-0.5 mg/mL protein)

    • LTB4 (substrate, e.g., 0.6 µM)

    • NADPH (cofactor, e.g., 100 µM)

    • 50 mM Potassium Phosphate Buffer, pH 7.4

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding LTB4.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding two volumes of ice-cold methanol or by acidification.

3. Product Extraction and Analysis:

  • Centrifuge the reaction mixture to precipitate proteins.

  • Acidify the supernatant to pH 3-4 with formic acid.

  • Extract the lipids using a solid-phase extraction (SPE) C18 cartridge.

  • Elute the metabolites with methanol or ethyl acetate.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Oxidation of 20-OH-LTB4 to 20-COOH-LTB4

This protocol describes the two-step oxidation of 20-OH-LTB4.

1. Enzymatic Reaction:

  • This reaction can be carried out using human neutrophil microsomes which contain both alcohol and aldehyde dehydrogenase activities[9].

  • Prepare a reaction mixture containing:

    • Human neutrophil microsomes (as prepared in Protocol 4.1)

    • 20-OH-LTB4 (substrate, e.g., 1.0 µM)

    • NAD⁺ (cofactor, e.g., 1 mM)[9]

    • 50 mM Potassium Phosphate Buffer, pH 7.4

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and extract the products as described in Protocol 4.1.

Note: The conversion of 20-OH-LTB4 to 20-COOH-LTB4 can also be catalyzed by cytochrome P450 enzymes in the presence of NADPH[10].

Protocol 3: Analysis of LTB4 Metabolites by HPLC

1. HPLC System:

  • A standard HPLC system equipped with a UV detector is suitable.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol in water/acetonitrile with 0.1% acetic acid or formic acid. A typical gradient could be from 50% to 90% methanol over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 270 nm, which is the characteristic absorbance for the triene chromophore of LTB4 and its metabolites.

  • Quantification: Use external or internal standards for accurate quantification.

Protocol 4: Characterization of Metabolites by GC-MS

1. Derivatization:

  • The carboxylic acid and hydroxyl groups of the metabolites must be derivatized to increase their volatility for GC-MS analysis.

  • Methylation: Treat the sample with diazomethane to convert carboxylic acids to methyl esters.

  • Silylation: React the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., DB-1 or DB-5).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient from approximately 150°C to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Identification: Compare the mass spectra of the derivatized metabolites with those of authentic standards or published spectra.

LTB4 Receptor Signaling Pathways

LTB4 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). The metabolites 20-OH-LTB4 and 20-COOH-LTB4 can also interact with these receptors, often acting as antagonists or partial agonists, thereby modulating the inflammatory response[11].

LTB4_Signaling_Pathway cluster_membrane Cell Membrane BLT1 BLT1 Receptor Gq Gαq BLT1->Gq Gi Gαi BLT1->Gi BLT2 BLT2 Receptor BLT2->Gi PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP LTB4 LTB4 LTB4->BLT1 LTB4->BLT2 20_OH_LTB4 20-OH-LTB4 20_OH_LTB4->BLT1 Antagonist/ Partial Agonist 20_COOH_LTB4 20-COOH-LTB4 20_COOH_LTB4->BLT1 Antagonist/ Partial Agonist Gq->PLC Gi->AC Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca2->Chemotaxis Degranulation Degranulation PKC->Degranulation Cytokine_Release Cytokine Release cAMP->Cytokine_Release Modulates Inflammation_Resolution Inflammation & Resolution

Caption: LTB4 receptor signaling pathways.

Activation of BLT1 by LTB4 leads to the activation of both Gαi and Gαq proteins. Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while Gαq activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production[12][13][14]. BLT2 primarily signals through Gαi[12]. The binding of 20-OH-LTB4 and 20-COOH-LTB4 to BLT1 can antagonize LTB4-mediated responses, contributing to the resolution of inflammation[11].

Conclusion

The enzymatic synthesis of 18-Carboxy dinor LTB4 represents a key metabolic pathway for the inactivation of the potent pro-inflammatory mediator LTB4. This multi-step process, involving omega-hydroxylation by CYP4F enzymes, subsequent oxidation by dehydrogenases, and finally beta-oxidation, is critical for regulating the inflammatory response. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating the intricacies of eicosanoid metabolism and its role in health and disease. Further research into the specific enzymes and regulatory mechanisms involved in this pathway will undoubtedly open new avenues for the development of novel anti-inflammatory therapeutics.

References

18-Carboxy dinor LTB4 in Animal Models of Inflammation: A Technical Guide on its Metabolic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator critically involved in the initiation and amplification of inflammatory responses. Its role in various inflammatory diseases, including arthritis and inflammatory bowel disease, has been extensively studied in animal models. The biological activity of LTB4 is tightly regulated by its metabolic inactivation. This technical guide provides an in-depth overview of the metabolic pathway of LTB4, with a specific focus on the formation of its terminal metabolite, 18-Carboxy dinor LTB4. While direct in vivo studies on the inflammatory effects of 18-Carboxy dinor LTB4 are scarce, understanding its position within the broader metabolic cascade of LTB4 is crucial for researchers in inflammation and drug development.

The Metabolic Pathway of Leukotriene B4

The primary route for the inactivation of LTB4 in vivo is through ω-oxidation, followed by β-oxidation. This process occurs predominantly in the liver and neutrophils.[1][2][3]

Signaling Pathways and Metabolic Workflow

The following diagram illustrates the key steps in the metabolic degradation of LTB4, leading to the formation of 18-Carboxy dinor LTB4.

LTB4_Metabolism cluster_omega ω-Oxidation cluster_beta β-Oxidation LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) 20-OH-LTB4 20-Hydroxy-LTB4 LTB4->20-OH-LTB4 Cytochrome P450 (CYP4F) 20-COOH-LTB4 20-Carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 Peroxisomal β-oxidation

Metabolic cascade of LTB4 to 18-Carboxy dinor LTB4.

Biological Activities of LTB4 Metabolites

While direct evidence for the in vivo activity of 18-Carboxy dinor LTB4 is lacking, studies on its precursors provide valuable context. It is generally accepted that the metabolic process significantly reduces the pro-inflammatory activity of LTB4.

MetaboliteBiological Activity in Relation to LTB4
20-Hydroxy-LTB4 Exhibits significantly reduced pro-inflammatory activity compared to LTB4. It is a weak agonist for LTB4 receptors and can even act as an antagonist, inhibiting LTB4-induced neutrophil responses.
20-Carboxy-LTB4 Considered to be a largely inactive metabolite. It shows very low affinity for LTB4 receptors and does not induce significant inflammatory cell responses.
18-Carboxy dinor LTB4 As a further downstream metabolite of 20-Carboxy-LTB4, it is presumed to be biologically inactive in terms of pro-inflammatory effects. However, a lack of direct studies means its potential for other biological activities cannot be completely ruled out.

Experimental Protocols

Due to the absence of published studies investigating the direct effects of 18-Carboxy dinor LTB4 in animal models of inflammation, this section will outline a general experimental workflow for studying LTB4 metabolism in vivo. This can serve as a template for future investigations into the biological relevance of its metabolites.

General Experimental Workflow for in vivo LTB4 Metabolism

Experimental_Workflow Induction Induce Inflammation in Animal Model (e.g., Arthritis, IBD) Administration Administer LTB4 (or vehicle control) Induction->Administration Sample Collect Biological Samples (e.g., Plasma, Urine, Inflamed Tissue) Administration->Sample Extraction Lipid Extraction Sample->Extraction Analysis LC-MS/MS Analysis to identify and quantify LTB4 and its metabolites Extraction->Analysis Data Data Analysis and Interpretation Analysis->Data

Workflow for studying LTB4 metabolism in vivo.

Detailed Methodologies:

  • Animal Models of Inflammation:

    • Arthritis: Collagen-induced arthritis (CIA) in mice or rats is a commonly used model. Inflammation is induced by immunization with type II collagen.

    • Inflammatory Bowel Disease (IBD): Dextran sulfate sodium (DSS)-induced colitis in mice is a standard model for IBD.

  • Administration of LTB4:

    • LTB4 can be administered systemically (e.g., intraperitoneal or intravenous injection) or locally to the site of inflammation. The dosage and route of administration will depend on the specific research question.

  • Sample Collection:

    • Blood samples can be collected at various time points to analyze the pharmacokinetic profile of LTB4 and its metabolites.

    • Urine is collected to identify excreted metabolites.

    • Inflamed tissues (e.g., joints in the CIA model, colon in the DSS model) are harvested at the end of the experiment to assess local metabolite concentrations.

  • Lipid Extraction and Analysis:

    • Lipids are extracted from biological samples using methods such as solid-phase extraction.

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of LTB4 and its metabolites, including 18-Carboxy dinor LTB4. This technique offers high sensitivity and specificity.

Conclusion and Future Directions

18-Carboxy dinor LTB4 represents a terminal metabolite in the inactivation pathway of the potent pro-inflammatory mediator, LTB4. While current research has focused on the initial steps of LTB4 metabolism, the biological significance of its downstream products, including 18-Carboxy dinor LTB4, remains largely unexplored. Based on the significantly reduced activity of its precursors, it is hypothesized that 18-Carboxy dinor LTB4 is biologically inactive in the context of inflammation.

However, the absence of direct in vivo studies presents a knowledge gap. Future research could focus on:

  • Synthesizing and purifying 18-Carboxy dinor LTB4 to enable direct in vivo and in vitro testing.

  • Investigating the effects of 18-Carboxy dinor LTB4 on inflammatory cell function, such as neutrophil chemotaxis and activation.

  • Exploring the pharmacokinetic profile of 18-Carboxy dinor LTB4 in animal models to understand its clearance and potential for accumulation.

A comprehensive understanding of the entire metabolic cascade of LTB4, including its terminal metabolites, will provide a more complete picture of the regulation of inflammatory processes and may reveal novel therapeutic targets for inflammatory diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of 18-Carboxy dinor Leukotriene B4 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the sensitive and selective quantification of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 18-COOH-dinor-LTB4 is a key β-oxidation metabolite of Leukotriene B4 (LTB4), an influential mediator in inflammatory responses.[1][2] Monitoring the levels of this metabolite can provide valuable insights into LTB4 metabolism and its role in various physiological and pathological processes. The protocol described herein encompasses sample preparation, chromatographic separation, and mass spectrometric detection, and is designed to be a valuable tool for researchers in inflammation, immunology, and drug discovery.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in orchestrating inflammatory and immune responses. The metabolic fate of LTB4 is critical in regulating its biological activity. In the liver, LTB4 undergoes ω-oxidation to 20-carboxy LTB4, which is subsequently metabolized via β-oxidation to 18-carboxy-19,20-dinor Leukotriene B4.[1][2] As a downstream metabolite, the quantification of 18-COOH-dinor-LTB4 can serve as a biomarker for LTB4 biosynthesis and turnover. LC-MS/MS offers the high sensitivity and specificity required for the accurate measurement of such low-abundance endogenous analytes in complex biological samples.

Signaling Pathway: LTB4 Metabolism

The metabolic conversion of LTB4 to 18-Carboxy dinor LTB4 is a key inactivation pathway. This multi-step process, primarily occurring in the liver, involves initial oxidation followed by chain shortening through β-oxidation.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor Leukotriene B4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Metabolic pathway of Leukotriene B4 to 18-Carboxy dinor Leukotriene B4.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of eicosanoids from biological fluids like plasma or urine and should be optimized for specific matrices.

  • Sample Acidification: Acidify the biological sample (e.g., 1 mL of plasma or urine) to a pH of approximately 3.5 using a dilute acid such as formic acid. This step is crucial for the efficient retention of acidic analytes on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially washing with 3 mL of methanol followed by 3 mL of water. Ensure the sorbent bed does not go dry.

  • Sample Loading: Load the acidified sample onto the conditioned C18 SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences. Follow this with a wash using 3 mL of a low-percentage organic solvent solution (e.g., 15% methanol in water) to elute less hydrophobic impurities. A final wash with 3 mL of hexane can be performed to remove non-polar lipids.

  • Elution: Elute the 18-COOH-dinor-LTB4 from the cartridge using 3 mL of a suitable organic solvent such as methyl formate or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 337.4 ([M-H]⁻)
Product Ions (Q3) To be determined empirically. Predicted fragments could arise from neutral losses of water (H₂O) and carbon dioxide (CO₂).
Collision Energy To be optimized for each transition.
Internal Standard A stable isotope-labeled analog of 18-COOH-dinor-LTB4 is recommended for accurate quantification. If unavailable, a related dicarboxylic acid eicosanoid with similar chromatographic behavior can be considered.
Experimental Workflow

The overall workflow for the analysis of 18-Carboxy dinor Leukotriene B4 is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Acidification Acidification (pH 3.5) Sample_Collection->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Experimental workflow for 18-Carboxy dinor Leukotriene B4 analysis.

Quantitative Data Summary

The following table provides the key mass spectrometry parameters for 18-Carboxy dinor Leukotriene B4. Please note that the product ions and collision energies need to be empirically determined and optimized on the specific mass spectrometer being used.

AnalytePrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
18-Carboxy dinor Leukotriene B4337.4To be determinedTo be optimized
Internal Standard (e.g., Deuterated analog)To be determinedTo be determinedTo be optimized

Conclusion

This application note provides a foundational LC-MS/MS protocol for the quantitative analysis of 18-Carboxy dinor Leukotriene B4. The described sample preparation and analytical conditions serve as a robust starting point for method development. The successful implementation of this method will enable researchers to accurately measure this important LTB4 metabolite, thereby facilitating a deeper understanding of its role in health and disease. It is recommended that the method be fully validated according to established bioanalytical guidelines to ensure data accuracy and reliability.

References

Application Notes and Protocols for the Quantification of Urinary 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses. It is a powerful chemoattractant for neutrophils and other leukocytes, implicating it in the pathophysiology of various inflammatory diseases. The metabolic inactivation of LTB4 is a critical process for the resolution of inflammation. In the liver, LTB4 undergoes ω-oxidation to form 20-carboxy LTB4, which is then further metabolized via β-oxidation to produce 18-carboxy dinor LTB4.[1][2] The quantification of urinary metabolites of LTB4, such as 18-carboxy dinor LTB4, can serve as a non-invasive biomarker to assess the systemic production of LTB4 and monitor inflammatory status.

This document provides detailed application notes and protocols for the quantification of 18-carboxy dinor LTB4 in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

LTB4 Signaling Pathway

Leukotriene B4 exerts its biological effects by binding to two G protein-coupled receptors, BLT1 and BLT2. The BLT1 receptor is a high-affinity receptor primarily expressed on leukocytes, while the BLT2 receptor has a lower affinity and a broader expression pattern. Activation of these receptors initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 BLT2 BLT2 Receptor LTB4->BLT2 G_Protein G Protein BLT1->G_Protein Activation BLT2->G_Protein Activation Signaling_Cascade Downstream Signaling (e.g., PLC, PI3K) G_Protein->Signaling_Cascade Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Production) Signaling_Cascade->Cellular_Response

LTB4 Signaling Pathway

Experimental Protocols

Sample Collection and Storage
  • Urine Collection: Collect mid-stream urine samples in sterile containers. For 24-hour urine collection, provide patients with appropriate containers and instructions.

  • Preservatives: To prevent degradation of eicosanoids, it is recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the collection container at a final concentration of 0.005% (w/v).

  • Storage: Immediately after collection, centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to remove cellular debris. Store the supernatant at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of eicosanoids from urine.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Internal Standard (IS): A stable isotope-labeled analog of 18-carboxy dinor LTB4 (if available) or a related eicosanoid.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Thaw and Acidify: Thaw urine samples on ice. Acidify 1-5 mL of urine to pH 3-4 with formic acid.

  • Add Internal Standard: Spike the acidified urine with the internal standard solution.

  • Condition SPE Cartridge: Condition the SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Load Sample: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 5 mL of deionized water to remove interfering substances. A second wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed to remove more polar impurities.

  • Elute Analyte: Elute the 18-carboxy dinor LTB4 and other eicosanoids from the cartridge with 5 mL of methanol or acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

LC Conditions (suggested starting point):

  • Column: A C18 reversed-phase column with a particle size of 1.7-2.6 µm is recommended for good chromatographic separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. The gradient should be optimized to ensure separation from other urinary components and isomers.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for eicosanoids due to the presence of carboxylic acid groups.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Note on MRM Transitions: As of the latest literature review, specific, validated MRM transitions for 18-carboxy dinor LTB4 have not been widely published. Therefore, it is essential for the end-user to determine the optimal precursor and product ions for 18-carboxy dinor LTB4 and the chosen internal standard. This can be achieved by infusing a pure analytical standard of 18-carboxy dinor LTB4 into the mass spectrometer. The molecular weight of 18-carboxy dinor LTB4 is 338.4 g/mol .[1][2] The precursor ion in negative mode would be expected at m/z 337.4 [M-H]-.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of urinary 18-carboxy dinor LTB4.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine Collection and Storage (-80°C) Acidification_Spiking Acidification (pH 3-4) + Internal Standard Urine_Collection->Acidification_Spiking SPE Solid-Phase Extraction (SPE) Acidification_Spiking->SPE Elution_Evaporation Elution and Evaporation SPE->Elution_Evaporation Reconstitution Reconstitution in Mobile Phase Elution_Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

References

Application Notes and Protocols: 18-Carboxy dinor Leukotriene B4 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the quantitative determination of 18-Carboxy dinor Leukotriene B4 (18-COOH dinor LTB4) in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). 18-COOH dinor LTB4 is a key β-oxidation metabolite of Leukotriene B4 (LTB4), an influential inflammatory mediator.[1][2][3] Monitoring the levels of this metabolite can provide insights into the metabolic clearance of LTB4 and the overall activity of the 5-lipoxygenase pathway.

Principle of the Assay

This assay is a competitive immunoassay for the quantitative determination of 18-COOH dinor LTB4. The assay is based on the competition between the 18-COOH dinor LTB4 in the sample and a fixed amount of enzyme-conjugated 18-COOH dinor LTB4 for a limited number of binding sites on a specific monoclonal antibody. As the concentration of 18-COOH dinor LTB4 in the sample increases, the amount of enzyme-conjugate captured by the antibody decreases. This results in an inverse relationship between the optical density and the concentration of the analyte in the sample.[4]

Biological Significance

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a crucial role in inflammation.[5][6] LTB4 exerts its effects by binding to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors, initiating downstream signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species.[5][7][8]

The clearance of LTB4 is critical for the resolution of inflammation. In the liver, LTB4 is metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-Carboxy dinor LTB4.[1][2][3] Therefore, quantifying urinary or plasma levels of 18-COOH dinor LTB4 can serve as an index of in vivo LTB4 production and catabolism.

Leukotriene B4 Signaling Pathway

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (High Affinity) LTB4->BLT1 BLT2 BLT2 Receptor (Low Affinity) LTB4->BLT2 G_protein G-protein (Gi/q) BLT1->G_protein activates BLT2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC MAPK MAPK Cascade (p38, ERK, JNK) G_protein->MAPK NFkB NF-κB Activation G_protein->NFkB PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - ROS Production - Cytokine Gene Transcription Ca_release->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response NFkB->Cellular_Response

Caption: LTB4 Signaling Cascade.

Metabolic Pathway of LTB4 to 18-Carboxy dinor LTB4

LTB4_Metabolism AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 via FLAP & 5-LOX FLAP 5-LOX Activating Protein (FLAP) LOX5 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 via LTA4 Hydrolase LTA4_hydrolase LTA4 Hydrolase carboxy_LTB4 20-Carboxy LTB4 LTB4->carboxy_LTB4 via ω-Oxidation omega_oxidation ω-Oxidation (in Liver/Hepatocytes) dinor_LTB4 18-Carboxy dinor LTB4 carboxy_LTB4->dinor_LTB4 via β-Oxidation beta_oxidation β-Oxidation

Caption: LTB4 Metabolic Pathway.

Kit Performance Characteristics

The following data are typical and should not be used to replace the specific data provided with each kit lot.

ParameterSpecification
Assay Range 7.8 - 1,000 pg/mL
Sensitivity (80% B/B₀) ~15 pg/mL
Mid-point (50% B/B₀) 50 - 100 pg/mL
Sample Types Urine, Plasma, Serum, Tissue Homogenates, Cell Culture Supernatants
Sample Volume 50-100 µL per well
Intra-Assay Precision (CV) < 10%
Inter-Assay Precision (CV) < 15%
Cross-Reactivity Specific for 18-Carboxy dinor LTB4. Cross-reactivity with LTB4 and other related eicosanoids should be detailed in the kit-specific manual.

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are crucial for accurate measurement of eicosanoids.

General Considerations:

  • Collect samples in tubes containing an antioxidant, such as butylated hydroxytoluene (BHT), to prevent ex vivo oxidation.

  • For plasma, use tubes containing an anticoagulant like EDTA.

  • Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin at a final concentration of 10 µM) to prevent artificial eicosanoid generation.[9]

  • Process samples at 4°C and store at -80°C if not analyzed immediately.

Solid-Phase Extraction (SPE) for Plasma, Serum, or Urine: Solid-phase extraction is recommended to concentrate the analyte and remove interfering substances.[10][11]

  • Acidification: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 with a dilute acid like 2M HCl.[9]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 5 mL of deionized water.[9]

  • Sample Loading: Apply the acidified sample to the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a low-percentage organic solvent (e.g., 15% ethanol), and then 5 mL of hexane to remove highly non-polar compounds.[9]

  • Elution: Elute the 18-COOH dinor LTB4 from the cartridge with 5 mL of a more polar organic solvent, such as ethyl acetate or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried residue in a known volume (e.g., 250 µL) of the ELISA Assay Buffer provided with the kit. The sample is now ready for analysis.

Assay Protocol: Competitive ELISA

Workflow Overview

ELISA_Workflow start Start: Prepare Reagents, Standards, and Samples add_reagents Add Standards or Samples to Antibody-Coated Microplate start->add_reagents add_tracer Add Enzyme-Conjugated 18-COOH dinor LTB4 (Tracer) add_reagents->add_tracer incubate1 Incubate (e.g., 2 hours at RT or overnight at 4°C) [Competitive Binding Occurs] add_tracer->incubate1 wash1 Wash Plate (3-5 times) incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (e.g., 15-30 mins at RT, in the dark) [Color Development] add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate Results: Plot Standard Curve and Determine Sample Concentrations read_plate->analyze

Caption: Competitive ELISA Workflow.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare all required reagents, including wash buffer, standards, and controls, as directed in the kit manual.

  • Standard Curve Preparation: Prepare a serial dilution of the 18-COOH dinor LTB4 standard to create a standard curve. A typical range might be from 1000 pg/mL down to 7.8 pg/mL.

  • Plate Loading:

    • Add 50 µL of the appropriate standard, control, or prepared sample to each well.

    • Add 50 µL of the enzyme-conjugated 18-COOH dinor LTB4 (Tracer) to each well (except for the blank wells).

    • Add 50 µL of the specific antibody to each well (except for the blank wells).

  • Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker, or as specified in the kit manual (e.g., overnight at 4°C).[12]

  • Washing: Aspirate the contents of each well and wash the plate 3 to 5 times with 300 µL of wash buffer per well.[13] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.[14]

  • Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark. Monitor the color development.

  • Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color in the wells should change from blue to yellow.[13]

  • Absorbance Measurement: Read the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.

  • Data Analysis:

    • Calculate the average OD for each set of duplicate standards, controls, and samples.

    • Create a standard curve by plotting the percentage of binding (%B/B₀) versus the concentration of the standards on a semi-log scale.

    • Determine the concentration of 18-COOH dinor LTB4 in the samples by interpolating their %B/B₀ values from the standard curve.[12] Adjust for any dilution or concentration factors from the sample preparation step.

References

Application Note and Protocol: Solid-Phase Extraction of 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the extraction and purification of 18-Carboxy dinor Leukotriene B4 (LTB4) from biological matrices using solid-phase extraction (SPE). This protocol is intended for researchers, scientists, and professionals in drug development who are working on the quantification and analysis of LTB4 metabolites.

Introduction

18-Carboxy dinor LTB4 is a β-oxidation metabolite of Leukotriene B4 (LTB4). In the liver, LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4[1][2]. As a key metabolite in the LTB4 pathway, accurate quantification of 18-Carboxy dinor LTB4 is crucial for understanding the inflammatory cascade and for the development of novel anti-inflammatory therapeutics.

Solid-phase extraction is a widely used technique for sample preparation that isolates analytes of interest from complex matrices, thereby improving the accuracy and sensitivity of subsequent analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[3][4] This application note details a robust SPE protocol for the efficient extraction of 18-Carboxy dinor LTB4 from biological samples.

Experimental Protocol

This protocol outlines a reversed-phase SPE method, which is suitable for the extraction of non-polar to moderately polar compounds like 18-Carboxy dinor LTB4 from aqueous matrices.

Materials and Reagents:

  • SPE Cartridges: C18, 500 mg, 6 mL (or similar reversed-phase sorbent)[5]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Internal Standard (e.g., a deuterated analog of 18-Carboxy dinor LTB4)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Sample Pre-treatment:

  • Sample Collection: Collect biological samples (e.g., plasma, urine, or cell culture supernatant) and store them at -80°C until analysis.

  • Thawing: Thaw the samples on ice.

  • Acidification: Acidify the sample to a pH of approximately 3.0-4.0 by adding a dilute acid (e.g., 1% formic acid or acetic acid). This step ensures that the carboxylic acid groups of the analyte are protonated, increasing its retention on the reversed-phase sorbent.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard to correct for extraction and instrumental variability.

  • Centrifugation: Centrifuge the acidified sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins or particulates.

  • Supernatant Collection: Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of HPLC-grade water through the cartridge. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less retained, non-polar impurities.

  • Elution:

    • Elute the 18-Carboxy dinor LTB4 from the cartridge with 5 mL of an appropriate organic solvent. A common elution solvent is 80% acetonitrile with 0.1% trifluoroacetic acid (TFA).[5] Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or 30°C.

    • Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water).

    • Vortex the reconstituted sample to ensure the analyte is fully dissolved.

    • The sample is now ready for analysis by LC-MS or another suitable analytical technique.

Data Presentation

The following tables present representative quantitative data for the recovery and reproducibility of the SPE method. (Note: This data is illustrative and should be validated in your laboratory).

Table 1: Recovery of 18-Carboxy dinor LTB4 from Spiked Plasma Samples

AnalyteSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)% RSD (n=5)
18-Carboxy dinor LTB410.92924.5
18-Carboxy dinor LTB4109.5953.2
18-Carboxy dinor LTB410097.197.12.8

Table 2: Intra-day and Inter-day Precision

AnalyteConcentration (ng/mL)Intra-day % RSD (n=5)Inter-day % RSD (n=5 over 3 days)
18-Carboxy dinor LTB453.85.1
18-Carboxy dinor LTB4502.54.2

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (Plasma, Urine, etc.) Acidify Acidify to pH 3-4 Sample->Acidify Spike Spike with Internal Standard Acidify->Spike Centrifuge Centrifuge Spike->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition C18 Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Water) Load->Wash1 Wash2 Wash 2 (5% Methanol) Wash1->Wash2 Elute Elute Analyte (80% ACN, 0.1% TFA) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of 18-Carboxy dinor LTB4.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway omega_oxidation ω-oxidation (in Liver) LTB4->omega_oxidation Carboxy_LTB4 20-Carboxy LTB4 omega_oxidation->Carboxy_LTB4 beta_oxidation β-oxidation Carboxy_LTB4->beta_oxidation Dinor_LTB4 18-Carboxy dinor LTB4 beta_oxidation->Dinor_LTB4

References

Derivatization of 18-Carboxy dinor LTB4 for Gas Chromatography-Mass Spectrometry (GC-MS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Carboxy dinor LTB4 is a urinary metabolite of Leukotriene B4, a potent inflammatory mediator. Its quantification in biological fluids is crucial for studying inflammatory processes and the efficacy of anti-inflammatory therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of small molecules. However, due to the low volatility and thermal instability of eicosanoids like 18-Carboxy dinor LTB4, which contain polar functional groups (carboxylic acids and hydroxyls), chemical derivatization is a mandatory step prior to GC-MS analysis.[1][2] The most common derivatization technique for these compounds is silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[3]

Principles of Derivatization for GC-MS Analysis of Eicosanoids

The primary goal of derivatization in this context is to transform the non-volatile 18-Carboxy dinor LTB4 into a thermally stable and volatile derivative suitable for gas chromatography.

Silylation: This is the most widely used derivatization method for compounds containing hydroxyl and carboxylic acid groups.[3] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective. The reaction replaces the acidic protons on the carboxyl and hydroxyl groups with a non-polar trimethylsilyl (TMS) group.

The general reaction is as follows: R-COOH + (CH₃)₃Si-X → R-COO-Si(CH₃)₃ + HX R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX

Experimental Protocols

The following is a generalized protocol for the extraction, derivatization, and GC-MS analysis of urinary eicosanoids. This protocol should be optimized and validated for the specific analysis of 18-Carboxy dinor LTB4.

Sample Preparation and Extraction

Solid-phase extraction (SPE) is a common and effective method for extracting and concentrating eicosanoids from urine.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • Hexane

  • Ethyl acetate

  • Internal Standard (e.g., a stable isotope-labeled analog of 18-Carboxy dinor LTB4)

  • Nitrogen gas evaporator

Protocol:

  • Acidify a known volume of urine to pH 3.5 with a suitable acid (e.g., formic acid).

  • Add a known amount of the internal standard to the urine sample.

  • Condition a C18 SPE cartridge by washing sequentially with methanol and then deionized water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and then with hexane to remove non-polar impurities.

  • Elute the eicosanoids from the cartridge with ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_concentration Concentration urine Urine Sample acidify Acidify to pH 3.5 urine->acidify add_is Add Internal Standard acidify->add_is load Load Sample add_is->load condition Condition C18 Cartridge (Methanol, Water) condition->load wash1 Wash (Water) load->wash1 wash2 Wash (Hexane) wash1->wash2 elute Elute (Ethyl Acetate) wash2->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate

Fig. 1: Sample preparation and extraction workflow.
Derivatization Protocol

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst and solvent)

  • Heating block or oven

Protocol:

  • Ensure the dried extract from the previous step is completely free of water.

  • Add 50 µL of BSTFA + 1% TMCS to the dried sample residue.

  • If necessary, add 10 µL of pyridine to facilitate the reaction.

  • Cap the reaction vial tightly.

  • Heat the vial at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

G dried_extract Dried Sample Extract add_reagents Add Derivatization Reagents (BSTFA + 1% TMCS, Pyridine) dried_extract->add_reagents heat Heat at 60-70°C (30-60 min) add_reagents->heat cool Cool to Room Temperature heat->cool gcms_analysis GC-MS Analysis cool->gcms_analysis

Fig. 2: Derivatization workflow for GC-MS analysis.
GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).

Typical GC-MS Parameters:

ParameterRecommended Setting
GC Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane)
Injection Mode Splitless
Injection Volume 1-2 µL
Injector Temperature 250-280°C
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, then ramp at 10-15°C/min to 300°C, hold for 5-10 min
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis
Transfer Line Temp 280-300°C
Ion Source Temp 230-250°C

Note: These parameters are a starting point and will require optimization for the specific instrument and analyte.

Quantitative Data and Method Validation

As previously stated, specific quantitative data for the GC-MS analysis of 18-Carboxy dinor LTB4 is not available in the reviewed literature. For method validation, the following parameters should be thoroughly assessed according to established guidelines (e.g., FDA, EMA).

Table 1: Essential Method Validation Parameters for Quantitative GC-MS Analysis

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent and reproducible across the concentration range
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration

Conclusion

The derivatization of 18-Carboxy dinor LTB4, primarily through silylation, is an essential step for its quantification by GC-MS. While a specific, validated protocol for this analyte is not publicly available, the generalized methodology presented here for urinary eicosanoids provides a comprehensive framework for researchers to develop and validate a robust analytical method. Successful implementation will require careful optimization of sample preparation, derivatization conditions, and GC-MS parameters, followed by a thorough method validation to ensure accurate and reliable quantification. The use of a stable isotope-labeled internal standard is highly recommended to achieve the highest level of accuracy and precision.[4][5] The analytical landscape for eicosanoids is continually evolving, with a notable shift towards LC-MS/MS methods which often do not require derivatization.[6][7][8] However, GC-MS remains a valuable and powerful technique, particularly when high chromatographic resolution is required.

References

Application Notes and Protocols for Measuring 18-Carboxy dinor LTB4 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid through the 5-lipoxygenase pathway. It is a powerful chemoattractant for neutrophils and is implicated in the pathogenesis of various inflammatory diseases. The biological activity of LTB4 is tightly regulated by its metabolic inactivation. In the liver, LTB4 undergoes ω-oxidation to form 20-hydroxy-LTB4, which is further oxidized to 20-carboxy-LTB4. This metabolite then undergoes β-oxidation, leading to the formation of 18-carboxy-19,20-dinor-leukotriene B4 (18-Carboxy dinor LTB4), a more polar and readily excretable metabolite.[1][2][3] The quantification of 18-Carboxy dinor LTB4 in plasma can serve as a valuable biomarker for assessing the systemic activity of the LTB4 pathway and the efficacy of therapeutic interventions targeting this pathway.

These application notes provide detailed protocols for the extraction and quantification of 18-Carboxy dinor LTB4 from plasma samples, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold-standard analytical technique.

LTB4 Metabolic Pathway

The metabolic conversion of LTB4 to 18-Carboxy dinor LTB4 is a critical step in its inactivation and clearance. Understanding this pathway is essential for interpreting the biological significance of measuring this terminal metabolite.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation (CYP4F) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Caption: Metabolic pathway of Leukotriene B4 (LTB4).

Analytical Methodologies

The quantification of eicosanoids like 18-Carboxy dinor LTB4 in plasma presents analytical challenges due to their low endogenous concentrations and the complexity of the biological matrix. The two primary methods for measurement are LC-MS/MS and Enzyme-Linked Immunosorbent Assay (ELISA).

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Specificity High, based on molecular weight and fragmentation pattern.Can be variable; potential for cross-reactivity with related molecules.
Sensitivity Very high (pg/mL range).High (pg/mL to ng/mL range).
Multiplexing Can simultaneously measure multiple analytes.Typically measures a single analyte per assay.
Throughput Lower, requires serial sample analysis.Higher, suitable for plate-based high-throughput screening.
Cost High initial instrument cost, lower per-sample cost for multiplexing.Lower initial cost, can be more expensive per sample for single analytes.
Method Development Requires significant expertise and time for optimization.Commercially available kits are often available for common analytes.

Note: Currently, there are no commercially available ELISA kits specifically validated for 18-Carboxy dinor LTB4. While some LTB4 ELISA kits may exhibit cross-reactivity, this would need to be rigorously validated by the end-user. Therefore, LC-MS/MS is the recommended method for accurate and specific quantification.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample collection and handling are critical to prevent ex vivo eicosanoid generation and degradation.

  • Anticoagulant: Collect whole blood in tubes containing EDTA or heparin.

  • Immediate Processing: Process blood samples as quickly as possible after collection. Centrifuge at 1000-2000 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Immediately freeze the separated plasma at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating eicosanoids from plasma while removing interfering substances.

SPE_Workflow start Plasma Sample acidify Acidify Plasma (e.g., with formic acid) start->acidify load Load Acidified Plasma onto SPE Cartridge acidify->load condition Condition SPE Cartridge (e.g., with methanol then water) condition->load wash1 Wash with Aqueous Solution (to remove polar impurities) load->wash1 wash2 Wash with Non-polar Solvent (e.g., hexane, to remove neutral lipids) wash1->wash2 elute Elute 18-Carboxy dinor LTB4 (e.g., with ethyl acetate or methanol) wash2->elute dry Evaporate Eluate to Dryness elute->dry reconstitute Reconstitute in LC-MS Mobile Phase dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for 18-Carboxy dinor LTB4.

Protocol:

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Internal Standard: Spike the plasma sample with a suitable internal standard (e.g., a deuterated analog of 18-Carboxy dinor LTB4, if available, or a related deuterated eicosanoid).

  • Acidification: Acidify the plasma to a pH of approximately 3.5 with a dilute acid (e.g., formic acid or hydrochloric acid). This ensures that the carboxylic acid groups are protonated, allowing for retention on the SPE sorbent.

  • SPE Cartridge Conditioning: Use a C18 or a mixed-mode cation exchange SPE cartridge.

    • Wash the cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of acidified water (pH 3.5).

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1-2 mL of acidified water to remove salts and other polar impurities.

    • Wash the cartridge with 1-2 mL of a non-polar solvent like hexane to remove neutral lipids.

  • Elution: Elute the 18-Carboxy dinor LTB4 from the cartridge with 1-2 mL of a suitable organic solvent such as ethyl acetate or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Proposed LC-MS/MS Parameters (to be optimized):

ParameterRecommended Setting/Value
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Negative Ion Electrospray (ESI-)
MRM Transitions Precursor Ion (Q1): m/z 337.2 (for [M-H]⁻ of 18-Carboxy dinor LTB4, MW=338.4) Product Ions (Q3): To be determined empirically. Potential fragments could arise from losses of water, carboxyl groups, or cleavage of the carbon chain.
Collision Energy To be optimized for each transition.
Dwell Time 50 - 100 ms

Data Analysis:

  • Generate a standard curve using a certified reference standard of 18-Carboxy dinor LTB4.

  • Quantify the concentration of 18-Carboxy dinor LTB4 in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Summary

The measurement of 18-Carboxy dinor LTB4 in plasma provides a specific and valuable tool for investigating the LTB4 pathway in health and disease. While LC-MS/MS is the method of choice due to its high specificity and sensitivity, careful sample preparation is paramount for obtaining accurate and reproducible results. The protocols outlined in these application notes provide a robust framework for researchers to establish and validate the quantification of this important LTB4 metabolite. Further method development and validation, particularly the optimization of MRM transitions and chromatographic conditions, are necessary for implementing this analysis in a research or clinical setting.

References

Application Notes and Protocols for 18-Carboxy dinor LTB4 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4), a key metabolite of Leukotriene B4 (LTB4), in cell-based assays. This document outlines the assay principle, provides a step-by-step experimental protocol based on a competitive ELISA format, and includes necessary information for data interpretation and visualization of relevant biological pathways.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It plays a crucial role in inflammation by stimulating leukocyte functions such as chemotaxis, adhesion, and aggregation.[1] LTB4 exerts its effects by binding to specific G protein-coupled receptors, primarily BLT1 and BLT2.[2][3] The metabolism of LTB4 is a critical aspect of regulating its inflammatory activity. In the liver, LTB4 is converted to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-Carboxy dinor LTB4.[4][5] Measuring the levels of this metabolite can provide insights into the catabolism of LTB4 and the overall inflammatory state.

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA), a common method for quantifying small molecules like eicosanoids in biological samples, including cell culture supernatants.

Assay Principle

The competitive ELISA is an immunoassay for the quantitative determination of 18-Carboxy dinor LTB4. The assay is based on the competition between 18-Carboxy dinor LTB4 in the sample and a fixed amount of enzyme-conjugated 18-Carboxy dinor LTB4 for a limited number of binding sites on a specific antibody.

In the assay, a microplate is pre-coated with a secondary antibody. A specific primary antibody against 18-Carboxy dinor LTB4, the sample or standard, and an enzyme-conjugated 18-Carboxy dinor LTB4 are added to the wells. During incubation, the 18-Carboxy dinor LTB4 from the sample and the enzyme-conjugated 18-Carboxy dinor LTB4 compete for binding to the primary antibody. The antibody-antigen complex is then captured by the secondary antibody on the plate. After washing away any unbound substances, a substrate solution is added to the wells. The enzyme catalyzes a color change, and the intensity of the color is inversely proportional to the concentration of 18-Carboxy dinor LTB4 in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.

Signaling and Metabolic Pathways

LTB4 Signaling Pathway

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation that signals through the high-affinity BLT1 and low-affinity BLT2 G protein-coupled receptors.[2][3] Activation of these receptors on immune cells, such as neutrophils, triggers a cascade of intracellular events.[3] This includes calcium mobilization, activation of protein kinase C (PKC), and the activation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to cellular responses like chemotaxis, degranulation, and the production of inflammatory cytokines.[3][6]

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) BLT_Receptor BLT1/BLT2 Receptors (GPCR) LTB4->BLT_Receptor G_Protein G Protein Activation BLT_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC MAPK_Pathway MAPK Pathway (p38, ERK1/2, JNK) G_Protein->MAPK_Pathway Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization PKC Protein Kinase C (PKC) Ca_Mobilization->PKC Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Production) PKC->Cellular_Response MAPK_Pathway->Cellular_Response Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_elisa Competitive ELISA Cell_Seeding Seed Cells in Culture Plates Cell_Stimulation Stimulate Cells to Produce LTB4 (e.g., with Calcium Ionophore A23187) Cell_Seeding->Cell_Stimulation Incubation Incubate for a Defined Period Cell_Stimulation->Incubation Sample_Collection Collect Cell Supernatant Incubation->Sample_Collection Add_Sample Add Sample/Standard to Antibody-Coated Plate Add_Conjugate Add Enzyme-Conjugated 18-Carboxy dinor LTB4 Add_Sample->Add_Conjugate Incubate_Compete Incubate to Allow Competition Add_Conjugate->Incubate_Compete Wash Wash to Remove Unbound Reagents Incubate_Compete->Wash Add_Substrate Add Substrate Wash->Add_Substrate Color_Development Incubate for Color Development Add_Substrate->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate Results Read_Absorbance->Data_Analysis Sample_Collection->Add_Sample

References

Application Notes and Protocols: Measurement of 18-Carboxy dinor LTB4 in Bronchoalveolar Lavage Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the inflammatory cascades of numerous respiratory diseases. Derived from arachidonic acid via the 5-lipoxygenase pathway, LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, driving the inflammatory response in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis (CF). The measurement of LTB4 and its metabolites in bronchoalveolar lavage fluid (BALF) offers a critical window into the localized inflammatory milieu of the lungs.

18-Carboxy dinor Leukotriene B4 is a major, stable downstream metabolite of LTB4, formed through ω-oxidation followed by β-oxidation.[1][2] Its quantification in BALF can serve as a reliable biomarker for LTB4 production and turnover, reflecting the extent of inflammatory activity within the airways. These application notes provide a detailed protocol for the measurement of 18-Carboxy dinor LTB4 in BALF, alongside relevant quantitative data for its precursor, LTB4, in various respiratory diseases.

Data Presentation

Note: Direct quantitative data for 18-Carboxy dinor LTB4 in BALF is not widely available in published literature. The following tables summarize the concentrations of its parent compound, LTB4, in the BALF of patients with various respiratory diseases and healthy controls. These values can serve as a reference for expected ranges of LTB4-related metabolites.

Table 1: LTB4 Concentrations in Bronchoalveolar Lavage Fluid of Patients with Asthma and Healthy Controls.

Patient GroupLTB4 Concentration (pmol/mL)Reference
Symptomatic Asthmatics0.58 ± 0.06[3]
Asymptomatic AsthmaticsNot specified[3]
Healthy Controls0.36 ± 0.05[3]

Table 2: LTB4 Concentrations in Bronchoalveolar Lavage Fluid of Patients with COPD and Healthy Controls.

Patient GroupLTB4 Concentration (ng/mL)Reference
COPD Patients3.5 ± 1.1
Healthy Controls0.1 ± 0.0

Table 3: LTB4 Concentrations in Epithelial Lining Fluid (ELF) of Patients with Cystic Fibrosis and Healthy Controls.

Patient GroupLTB4 Concentration (ng/mL of ELF)Reference
Cystic Fibrosis Patients16.7 ± 9.1[4]
Healthy Controls0.5 ± 0.1[4]

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic conversion of LTB4 and its subsequent signaling cascade.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation (Cytochrome P450) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Caption: Metabolic pathway of LTB4 to 18-Carboxy dinor LTB4.

LTB4_Signaling cluster_membrane Cell Membrane BLT1 BLT1 Receptor G_Protein G-protein Activation BLT1->G_Protein LTB4 Leukotriene B4 (LTB4) LTB4->BLT1 binds to PLC Phospholipase C (PLC) G_Protein->PLC PKC Protein Kinase C (PKC) PLC->PKC Calcium Ca²⁺ Mobilization PLC->Calcium MAPK MAPK Activation (ERK, p38) PKC->MAPK Inflammatory_Response Inflammatory Response (Chemotaxis, Degranulation, Cytokine Production) MAPK->Inflammatory_Response Calcium->Inflammatory_Response

Caption: LTB4 signaling pathway via the BLT1 receptor.

Experimental Protocols

Bronchoalveolar Lavage (BAL) Fluid Collection and Processing

Objective: To obtain cell-free BALF suitable for lipid analysis.

Materials:

  • Sterile, preservative-free 0.9% saline, warmed to 37°C.

  • Fiberoptic bronchoscope.

  • Sterile silicone-coated collection traps.

  • Refrigerated centrifuge.

  • Polypropylene centrifuge tubes.

  • Protease inhibitor cocktail.

  • Butylated hydroxytoluene (BHT).

Protocol:

  • Perform bronchoalveolar lavage according to standard clinical procedures. Instill sterile saline in 20-50 mL aliquots into a subsegmental bronchus, followed by gentle aspiration.

  • Pool the collected BALF into a sterile container on ice.

  • Immediately add a protease inhibitor cocktail and BHT (final concentration 0.005%) to the BALF to prevent degradation of lipids and proteins.

  • Filter the BALF through sterile gauze to remove mucus strands.

  • Centrifuge the filtered BALF at 500 x g for 10 minutes at 4°C to pellet cells.

  • Carefully collect the supernatant (cell-free BALF) and transfer to clean polypropylene tubes.

  • Store the cell-free BALF at -80°C until analysis.

Quantification of 18-Carboxy dinor LTB4 by LC-MS/MS

Objective: To quantify the concentration of 18-Carboxy dinor LTB4 in BALF using liquid chromatography-tandem mass spectrometry.

Materials:

  • Cell-free BALF samples.

  • Internal standard (e.g., 18-Carboxy dinor LTB4-d4).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Methanol, acetonitrile, water, formic acid (LC-MS grade).

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Protocol:

a. Sample Preparation (Solid-Phase Extraction):

  • Thaw BALF samples on ice.

  • To 1 mL of BALF, add the internal standard.

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the BALF sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 18-Carboxy dinor LTB4 from other lipids (e.g., start at 30% B, increase to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 18-Carboxy dinor LTB4 and its internal standard. The exact mass transitions should be optimized based on the instrument and standards.

c. Data Analysis:

  • Generate a standard curve using known concentrations of 18-Carboxy dinor LTB4.

  • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

  • Determine the concentration of 18-Carboxy dinor LTB4 in the BALF samples by interpolating their peak area ratios on the standard curve.

Experimental Workflow

The following diagram outlines the key steps in the measurement of 18-Carboxy dinor LTB4 in BALF.

Experimental_Workflow BALF_Collection 1. BALF Collection Processing 2. BALF Processing (Centrifugation) BALF_Collection->Processing SPE 3. Solid-Phase Extraction (SPE) Processing->SPE LC_MS 4. LC-MS/MS Analysis SPE->LC_MS Data_Analysis 5. Data Analysis LC_MS->Data_Analysis Quantification Quantification of 18-Carboxy dinor LTB4 Data_Analysis->Quantification

Caption: Workflow for 18-Carboxy dinor LTB4 measurement.

References

Application Notes and Protocols for Stable Isotope-Labeled 18-Carboxy dinor LTB4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, playing a crucial role in the pathogenesis of various inflammatory diseases. The quantitative analysis of LTB4 and its metabolites is essential for understanding its biological functions and for the development of novel anti-inflammatory therapeutics. 18-Carboxy dinor Leukotriene B4 is a major β-oxidation metabolite of LTB4. In the liver, LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4[1][2][3]. Accurate quantification of this metabolite can provide valuable insights into LTB4 metabolism and overall inflammatory status.

Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry. The use of a stable isotope-labeled 18-Carboxy dinor LTB4, such as 18-Carboxy dinor LTB4-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for high accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response[4][5]. These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled 18-Carboxy dinor LTB4 as an internal standard for the quantification of its endogenous, unlabeled form in biological matrices.

Signaling and Metabolic Pathway

Leukotriene B4 exerts its biological effects by binding to G-protein coupled receptors, primarily BLT1 and BLT2, on the surface of target cells, such as neutrophils. This binding initiates a signaling cascade that leads to calcium mobilization and the activation of downstream transcription factors, including NF-κB and AP-1, ultimately promoting inflammatory responses. The metabolism of LTB4 is a critical process for the termination of its pro-inflammatory signals. The primary route of LTB4 inactivation involves ω-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequently, 20-carboxy-LTB4 undergoes β-oxidation to yield 18-carboxy dinor-LTB4[1][6][7][8].

LTB4_Metabolism_and_Signaling cluster_signaling LTB4 Signaling cluster_metabolism LTB4 Metabolism LTB4 Leukotriene B4 (LTB4) BLT1_R BLT1 Receptor LTB4->BLT1_R Binds to LTB4_met Leukotriene B4 (LTB4) G_Protein G-Protein Activation BLT1_R->G_Protein PLC Phospholipase C G_Protein->PLC Ca_Flux Ca²⁺ Mobilization PLC->Ca_Flux NFkB_AP1 NF-κB / AP-1 Activation Ca_Flux->NFkB_AP1 Inflammation Inflammatory Response NFkB_AP1->Inflammation Twenty_OH_LTB4 20-hydroxy-LTB4 LTB4_met->Twenty_OH_LTB4 ω-oxidation (CYP4F) Twenty_COOH_LTB4 20-carboxy-LTB4 Twenty_OH_LTB4->Twenty_COOH_LTB4 Oxidation Eighteen_COOH_dinor_LTB4 18-carboxy dinor-LTB4 Twenty_COOH_LTB4->Eighteen_COOH_dinor_LTB4 β-oxidation

Figure 1: LTB4 Signaling and Metabolic Pathway.

Application: Quantitative Analysis of 18-Carboxy dinor LTB4 in Biological Samples

The primary application of a stable isotope-labeled 18-Carboxy dinor LTB4 internal standard is in quantitative bioanalysis using LC-MS/MS. This allows for the accurate measurement of endogenous 18-Carboxy dinor LTB4 in various biological matrices such as plasma, serum, urine, and cell culture supernatants. This quantitative data is crucial for:

  • Pharmacodynamic (PD) Biomarker Studies: Assessing the in vivo activity of drugs targeting the LTB4 pathway.

  • Disease Biomarker Discovery: Investigating the role of LTB4 metabolism in inflammatory diseases.

  • Preclinical and Clinical Research: Understanding the pharmacokinetics and metabolism of LTB4.

Experimental Protocols

The following are generalized protocols for the quantification of 18-Carboxy dinor LTB4 using a stable isotope-labeled internal standard. These should be optimized for specific matrices and instrumentation.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix while removing interfering substances[9][10][11].

a) Liquid-Liquid Extraction (LLE)

This is a common method for extracting lipids from aqueous samples.

  • To 200 µL of plasma or other aqueous sample, add a known amount of stable isotope-labeled 18-Carboxy dinor LTB4 internal standard (e.g., 10 µL of a 100 ng/mL solution).

  • Acidify the sample to pH 3-4 with a suitable acid (e.g., formic acid).

  • Add 1 mL of an immiscible organic solvent such as methyl tertiary butyl ether (MTBE) or ethyl acetate[12][13].

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

b) Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts compared to LLE.

  • To 200 µL of plasma or other aqueous sample, add a known amount of stable isotope-labeled 18-Carboxy dinor LTB4 internal standard.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the initial LC mobile phase.

LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS.

a) Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 90:10 v/v).

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

b) Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for acidic molecules like 18-Carboxy dinor LTB4.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

  • MRM Transitions: These need to be empirically determined for 18-Carboxy dinor LTB4 and its deuterated internal standard. For example, for LTB4, a common transition is m/z 335.2 -> 195.1. The transitions for 18-Carboxy dinor LTB4 would be different and would need to be optimized.

Experimental Workflow Diagram

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Stable Isotope-Labeled 18-Carboxy dinor LTB4 Internal Standard Sample->Spike_IS Extraction Sample Preparation (LLE or SPE) Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC) Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: General workflow for LC-MS/MS analysis.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured manner. The use of tables allows for easy comparison of results.

Table 1: LC-MS/MS Parameters for 18-Carboxy dinor LTB4 Analysis

ParameterValue
Liquid Chromatography
ColumnC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Negative
MRM Transition (Analyte)To be determined (e.g., m/z 337.2 -> XXX.X)
MRM Transition (IS)To be determined (e.g., m/z 341.2 -> XXX.X)
Collision EnergyOptimized for each transition

Table 2: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.11,500100,0000.015
0.57,800102,0000.076
1.015,500101,5000.153
5.076,00099,8000.762
10.0152,000100,5001.512
50.0755,00099,5007.588

Table 3: Sample Quantification Results

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Control 10.0850.56
Control 20.0910.60
Treated 10.0320.21
Treated 20.0290.19

Conclusion

The use of a stable isotope-labeled 18-Carboxy dinor LTB4 internal standard is indispensable for the accurate and precise quantification of this important LTB4 metabolite in biological matrices. The protocols and information provided herein offer a robust framework for researchers, scientists, and drug development professionals to establish and validate sensitive and reliable LC-MS/MS-based assays. Such assays are critical for advancing our understanding of the role of the leukotriene pathway in health and disease and for the development of targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 18-Carboxy-dinor LTB4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 18-Carboxy-dinor LTB4 by mass spectrometry, with a focus on improving its low recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing consistently low recovery of 18-Carboxy-dinor LTB4 in our LC-MS/MS experiments. What are the most common causes for this?

Low recovery of 18-Carboxy-dinor LTB4 can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample collection and handling, the extraction procedure, and the LC-MS/MS instrument settings. Being a dicarboxylic acid, its polarity can make it challenging to extract efficiently with generic protocols designed for less polar lipids. Inefficient ionization or suboptimal fragmentation in the mass spectrometer can also lead to poor signal intensity.

Q2: How can we optimize our Solid-Phase Extraction (SPE) protocol to improve the recovery of 18-Carboxy-dinor LTB4?

Optimizing your SPE protocol is critical for improving the recovery of this polar analyte. Here are key parameters to consider:

  • Sorbent Selection: While C18 is a common choice for eicosanoids, for a dicarboxylic acid like 18-Carboxy-dinor LTB4, a mixed-mode sorbent with both reversed-phase and anion-exchange properties can significantly improve retention and recovery. Polymeric sorbents are also a good alternative to traditional silica-based C18.

  • Sample pH: Ensure the pH of your sample is adjusted to be below the pKa of the carboxylic acid groups (typically around 4-5) before loading onto a reversed-phase SPE column. This protonates the carboxylates, increasing their retention on the non-polar sorbent.

  • Wash Steps: Use a gentle wash solvent, such as 5-10% methanol in water, to remove polar interferences without prematurely eluting the analyte.

  • Elution Solvent: A more polar solvent will be required for elution. Methanol is a common choice. For mixed-mode cartridges with anion exchange, elution will require an acidic or basic modifier in the solvent to disrupt the ionic interaction.

Q3: What are the recommended starting points for LC-MS/MS parameters for 18-Carboxy-dinor LTB4?

Given that 18-Carboxy-dinor LTB4 has a molecular weight of 338.4 g/mol , here are some recommended starting parameters for your LC-MS/MS method development:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is the preferred mode due to the presence of two carboxylic acid groups, which are readily deprotonated.

  • Precursor Ion: The expected precursor ion in negative mode would be the deprotonated molecule [M-H]⁻ at m/z 337.4.

  • Product Ions and Collision Energy: The selection of product ions and the optimization of collision energy are crucial for sensitivity and specificity. A good starting point is to perform a product ion scan on the precursor ion (m/z 337.4) to identify the most abundant and specific fragment ions. The collision energy should then be optimized for the transition that gives the best signal-to-noise ratio.

Q4: Could the stability of 18-Carboxy-dinor LTB4 be a factor in its low recovery?

Yes, the stability of eicosanoids can be a concern. While specific stability data for 18-Carboxy-dinor LTB4 is limited, general guidelines for eicosanoids should be followed:

  • Sample Collection and Storage: Collect samples on ice and add antioxidants like butylated hydroxytoluene (BHT) to prevent autooxidation. Store samples at -80°C for long-term stability.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can lead to degradation.

  • Extraction Conditions: Perform extraction steps at low temperatures and avoid prolonged exposure to light and air.

Q5: How can we assess and mitigate matrix effects that may be suppressing the signal of 18-Carboxy-dinor LTB4?

Matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte, can be a significant issue.

  • Assessment: To assess matrix effects, compare the peak area of a standard spiked into a post-extraction blank matrix sample to the peak area of the same standard in a neat solution. A significant difference indicates the presence of matrix effects.

  • Mitigation:

    • Improve Sample Cleanup: Optimize your SPE protocol to remove interfering matrix components.

    • Chromatographic Separation: Adjust your LC gradient to separate the analyte from the interfering compounds.

    • Internal Standard: Use a stable isotope-labeled internal standard for 18-Carboxy-dinor LTB4 if available. This is the most effective way to compensate for matrix effects and variations in recovery.

Quantitative Data Summary

The following table summarizes expected recovery rates for dicarboxylic acids and eicosanoids using different extraction techniques. Note that these are general ranges, and optimization for 18-Carboxy-dinor LTB4 is necessary.

Analyte ClassExtraction MethodSorbent/Solvent SystemExpected Recovery (%)
Dicarboxylic AcidsSolid-Phase Extraction (SPE)Mixed-Mode Anion Exchange85 - 105
Dicarboxylic AcidsLiquid-Liquid Extraction (LLE)Methyl-tert-butyl ether70 - 95
EicosanoidsSolid-Phase Extraction (SPE)C18 or Polymeric80 - 110

Experimental Protocols

Recommended Solid-Phase Extraction (SPE) Protocol for 18-Carboxy-dinor LTB4 from Plasma/Serum

This protocol is a starting point and should be optimized for your specific application and matrix.

  • Sample Pre-treatment:

    • Thaw plasma/serum samples on ice.

    • To 100 µL of sample, add an appropriate internal standard.

    • Acidify the sample to approximately pH 4 by adding 10 µL of 1 M formic acid.

    • Vortex briefly to mix.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode reversed-phase/anion-exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and very polar interferences.

    • Wash the cartridge with 1 mL of 10% methanol in water to remove less polar interferences.

  • Elution:

    • Elute the 18-Carboxy-dinor LTB4 with 1 mL of methanol containing 2% formic acid. The formic acid is necessary to disrupt the ionic interaction with the anion-exchange sorbent.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Visualizations

cluster_workflow Experimental Workflow for 18-Carboxy-dinor LTB4 Analysis sample Biological Sample (e.g., Plasma, Urine) pretreatment Sample Pre-treatment (Acidification & Internal Standard Addition) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution Wash Interferences drydown Dry Down & Reconstitution elution->drydown Elute Analyte lcms LC-MS/MS Analysis drydown->lcms data Data Analysis lcms->data cluster_troubleshooting Troubleshooting Low Recovery of 18-Carboxy-dinor LTB4 start Low Recovery Observed check_spe Review SPE Protocol start->check_spe check_lcms Review LC-MS/MS Method start->check_lcms check_stability Consider Analyte Stability start->check_stability optimize_spe Optimize Sorbent, pH, Wash & Elution check_spe->optimize_spe Yes optimize_lcms Optimize Ionization, Precursor/Product Ions & Collision Energy check_lcms->optimize_lcms Yes improve_handling Improve Sample Handling & Storage check_stability->improve_handling Yes assess_matrix Assess Matrix Effects optimize_spe->assess_matrix solution Improved Recovery optimize_lcms->solution improve_handling->solution assess_matrix->solution cluster_pathway Biosynthesis of 18-Carboxy-dinor LTB4 Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway omega_oxidation ω-oxidation LTB4->omega_oxidation Carboxy_LTB4 20-Carboxy LTB4 omega_oxidation->Carboxy_LTB4 beta_oxidation β-oxidation Carboxy_LTB4->beta_oxidation Dinor_LTB4 18-Carboxy-dinor LTB4 beta_oxidation->Dinor_LTB4

Technical Support Center: Analysis of 18-Carboxy-dinor-LTB4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of 18-Carboxy-dinor-Leukotriene B4 (18-Carboxy-dinor-LTB4) by LC-MS/MS.

Understanding Matrix Effects in 18-Carboxy-dinor-LTB4 Analysis

Matrix effects are a common challenge in the bioanalysis of eicosanoids like 18-Carboxy-dinor-LTB4.[1] These effects arise from co-eluting endogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates) that can interfere with the ionization of the target analyte in the mass spectrometer source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]

The primary cause of matrix effects is the competition for ionization between the analyte and co-eluting matrix components. In electrospray ionization (ESI), for instance, a limited number of charges are available on the surface of the sprayed droplets. If a high concentration of matrix components is present, they may outcompete 18-Carboxy-dinor-LTB4 for these charges, leading to ion suppression.

Troubleshooting Guide: Mitigating Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects in your 18-Carboxy-dinor-LTB4 analysis.

Problem 1: Poor Peak Shape, Low Signal Intensity, or High Signal Variability

These issues are often the first indication of significant matrix effects.

Possible Causes and Solutions:

Possible Cause Recommended Solution Detailed Protocol/Explanation
Inadequate Sample Cleanup Optimize sample preparation method.The goal is to remove interfering matrix components while efficiently recovering 18-Carboxy-dinor-LTB4. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids, a major source of matrix effects, compared to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[2]
Co-elution of Matrix Components Modify chromatographic conditions.Increase the chromatographic resolution between 18-Carboxy-dinor-LTB4 and interfering peaks by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a different bonded phase), or altering the flow rate.
Suboptimal Ionization Adjust mass spectrometer source parameters.Optimize parameters such as capillary voltage, gas flow rates, and temperature to favor the ionization of 18-Carboxy-dinor-LTB4 over matrix components.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard.A deuterated internal standard (e.g., 18-Carboxy-dinor-LTB4-d4) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thereby providing accurate correction.[3]

Experimental Workflow for Method Optimization:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Evaluation PPT Protein Precipitation (PPT) LC Chromatographic Separation PPT->LC LLE Liquid-Liquid Extraction (LLE) LLE->LC SPE Solid-Phase Extraction (SPE) SPE->LC MS Mass Spectrometry Detection LC->MS ME Assess Matrix Effect MS->ME Recovery Determine Recovery MS->Recovery ME->SPE Optimize Recovery->SPE Optimize

Caption: A general workflow for optimizing sample preparation to mitigate matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for 18-Carboxy-dinor-LTB4?

A1: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective technique for reducing matrix effects in eicosanoid analysis.[1] SPE, particularly with a C18 stationary phase, provides superior cleanup by removing a significant portion of interfering phospholipids and other matrix components compared to simpler methods like Protein Precipitation (PPT).[2]

Comparison of Common Sample Preparation Techniques:

Technique Pros Cons Typical Recovery for Eicosanoids
Protein Precipitation (PPT) Simple, fast, inexpensive.Least effective at removing matrix components, especially phospholipids.[2]Variable, often lower than SPE.
Liquid-Liquid Extraction (LLE) Good for removing proteins and some polar interferences.Can be labor-intensive, may not effectively remove all interfering lipids.70-90%
Solid-Phase Extraction (SPE) Excellent for removing a wide range of interferences, highly selective.[1]Requires method development, can be more expensive.>85%

Q2: How do I choose an appropriate internal standard for 18-Carboxy-dinor-LTB4 analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 18-Carboxy-dinor-LTB4-d4 . A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization. This allows for accurate correction of any signal suppression or enhancement caused by matrix effects.[3] If a SIL standard for 18-Carboxy-dinor-LTB4 is unavailable, a deuterated version of its parent compound, LTB4 (e.g., LTB4-d4), can be a suitable alternative, although it is crucial to verify that it tracks the analyte's behavior throughout the analytical process.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most common method for quantifying matrix effects is the post-extraction spike method . This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase).

Matrix Effect Calculation:

Matrix Effect (%) = ( (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution) ) * 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Q4: What are some common pitfalls to avoid during sample collection and handling for eicosanoid analysis?

A4: Eicosanoids are susceptible to ex vivo formation and degradation. To ensure accurate results, consider the following:

  • Anticoagulant Choice: Use EDTA or heparin for plasma collection. Avoid citrate, as it can interfere with some assays.

  • Inhibit Exogenous Formation: Add an antioxidant like butylated hydroxytoluene (BHT) and a cyclooxygenase (COX) inhibitor such as indomethacin to the collection tubes to prevent artificial eicosanoid generation.[1]

  • Prompt Processing: Process samples as quickly as possible after collection. Keep samples on ice to minimize enzymatic activity.

  • Storage: Store samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Signaling Pathway Leading to 18-Carboxy-dinor-LTB4 Formation:

signaling_pathway Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway Carboxy_LTB4 20-Carboxy-LTB4 LTB4->Carboxy_LTB4 Omega-oxidation Dinor_LTB4 18-Carboxy-dinor-LTB4 Carboxy_LTB4->Dinor_LTB4 Beta-oxidation

Caption: Biosynthetic pathway of 18-Carboxy-dinor-LTB4.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and may require optimization for your specific application.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Acidify 500 µL of plasma to pH ~3.5 with formic acid. Add the internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the 18-Carboxy-dinor-LTB4 with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • Sample Preparation: To 200 µL of plasma, add the internal standard.

  • Extraction: Add 800 µL of methyl tertiary butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase.

Logical Relationship for Method Selection:

method_selection Start Start: Need to analyze 18-Carboxy-dinor-LTB4 Complex_Matrix Is the matrix complex (e.g., plasma, tissue)? Start->Complex_Matrix High_Throughput Is high throughput a priority? Complex_Matrix->High_Throughput No SPE Use Solid-Phase Extraction (SPE) Complex_Matrix->SPE Yes LLE Consider Liquid-Liquid Extraction (LLE) High_Throughput->LLE No PPT Protein Precipitation (PPT) (with caution) High_Throughput->PPT Yes

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Optimizing Chromatography for 18-Carboxy dinor LTB4 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 18-Carboxy dinor LTB4 isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful separation and quantification of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of 18-Carboxy dinor LTB4 isomers so challenging?

A1: The separation of 18-Carboxy dinor LTB4 isomers is difficult due to their structural similarities. Isomers, including enantiomers and diastereomers, have the same mass and similar physicochemical properties, which results in very close retention times on standard reversed-phase HPLC columns. Achieving baseline separation requires highly optimized chromatographic conditions or the use of specialized chiral stationary phases.

Q2: What are the primary chromatographic approaches for separating 18-Carboxy dinor LTB4 and its isomers?

A2: The two main strategies are:

  • Reversed-Phase HPLC (RP-HPLC): This technique separates compounds based on their hydrophobicity. While challenging for isomers, it is often sufficient for separating 18-Carboxy dinor LTB4 from its parent compound, LTB4, and other metabolites.[1]

  • Chiral Chromatography: This is the preferred method for separating enantiomers and diastereomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Q3: I am not seeing any separation of my isomers on a standard C18 column. What should I do?

A3: If you are not achieving separation on a standard C18 column, consider the following:

  • Method Optimization: You can try to improve separation by modifying the mobile phase composition, gradient slope, flow rate, and column temperature. However, for stereoisomers, these changes may not be sufficient.

  • Chiral Column: The most effective solution is to switch to a chiral column. For eicosanoids, polysaccharide-based chiral stationary phases, such as those with derivatized cellulose or amylose (e.g., Chiralpak AD), have been shown to be effective.[2]

Q4: My peak shape is poor (tailing or fronting). What are the common causes and solutions?

A4: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.

  • Secondary Interactions: Silanol groups on the silica backbone of the column can interact with acidic analytes like 18-Carboxy dinor LTB4, causing peak tailing. Adding a small amount of a weak acid, such as formic acid or acetic acid (typically 0.01-0.1%), to the mobile phase can suppress this interaction.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q5: I am experiencing fluctuating retention times. What should I check?

A5: Inconsistent retention times are often due to:

  • Mobile Phase Preparation: Ensure your mobile phases are prepared fresh and consistently. If using a buffer, verify the pH with a calibrated meter. Even small variations in pH can shift the retention of ionizable compounds.

  • System Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

  • Pump Performance: Inconsistent flow from the HPLC pump can lead to retention time drift. Check for leaks and ensure the pump is properly maintained.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Isomer Separation Standard reversed-phase column lacks selectivity for stereoisomers.Switch to a chiral stationary phase (e.g., Chiralpak AD-RH).[2]
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.
Poor Peak Shape (Fronting) Column overload.Reduce the injection volume or dilute the sample.
Irreproducible Retention Times Inconsistent mobile phase composition or temperature fluctuations.Prepare fresh mobile phase, verify pH, and use a column oven for temperature control.
Low Signal Intensity / Sensitivity Suboptimal ionization in the mass spectrometer.Optimize MS parameters (e.g., spray voltage, gas flows, collision energy). Ensure mobile phase pH is suitable for negative ion mode ESI.
Ghost Peaks Carryover from previous injections or contamination.Run blank injections to identify the source. Clean the injector and flush the system with a strong solvent.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for 18-Carboxy dinor LTB4 Quantification

This protocol is a starting point for the analysis of 18-Carboxy dinor LTB4 and can be adapted from methods used for LTB4.[3]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated 18-Carboxy dinor LTB4).

    • Perform a liquid-liquid extraction with a solvent like methyl tertiary butyl ether (MTBE) or a solid-phase extraction (SPE) using a C18 cartridge.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 30
      10.0 70
      10.1 95
      12.0 95
      12.1 30

      | 15.0 | 30 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 337.2 (for [M-H]⁻ of 18-Carboxy dinor LTB4).

    • Product Ion (m/z): To be determined by infusion and fragmentation of a standard.

Protocol 2: Chiral HPLC for Separation of 18-Carboxy dinor LTB4 Isomers

This protocol provides a starting point for separating the stereoisomers of 18-Carboxy dinor LTB4, based on methods for other eicosanoids.[2]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-RH (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid. The exact ratio will need to be optimized. A typical starting point could be 40-60% acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 270 nm or connect to a mass spectrometer with conditions similar to Protocol 1.

Quantitative Data Summary

The following table provides typical parameters for the LC-MS/MS analysis of LTB4, which can be used as a starting point for optimizing the analysis of 18-Carboxy dinor LTB4.[3]

Parameter Value
Column Phenomenex Synergi Hydro-RP (100mm x 3mm, 2.5 µm)
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Detection Mode Negative Ion ESI-MS/MS
LTB4 MRM Transition 335.0 -> 194.9 m/z
LTB4-d4 (IS) MRM Transition 339.0 -> 196.9 m/z
Lower Limit of Quantification (LLOQ) 0.2 ng/mL

Visualizations

Metabolic Pathway of LTB4

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-Hydroxy LTB4 LTB4->20_OH_LTB4 ω-oxidation 20_COOH_LTB4 20-Carboxy LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation

Caption: Metabolic conversion of LTB4 to 18-Carboxy dinor LTB4.

Experimental Workflow for Method Optimization

Chromatography_Optimization start Inject Sample on Reversed-Phase Column check_separation Isomers Separated? start->check_separation optimize_rp Optimize RP Method: - Gradient - Flow Rate - Temperature check_separation->optimize_rp No final_method Final Optimized Method check_separation->final_method Yes optimize_rp->check_separation Re-evaluate switch_chiral Switch to Chiral Column (e.g., Chiralpak AD-RH) optimize_rp->switch_chiral Still no separation optimize_chiral Optimize Chiral Method: - Mobile Phase Ratio - Flow Rate switch_chiral->optimize_chiral optimize_chiral->final_method

Caption: Workflow for optimizing the separation of 18-Carboxy dinor LTB4 isomers.

References

troubleshooting 18-Carboxy dinor LTB4 immunoassay high background

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering high background issues during the 18-Carboxy dinor LTB4 immunoassay.

Frequently Asked Questions (FAQs)

Q1: What is a common cause of high background in my 18-Carboxy dinor LTB4 immunoassay?

High background is a frequent issue in immunoassays and can stem from several factors. The most common causes include insufficient washing, inadequate blocking of the plate, overly high concentrations of detection antibodies or enzyme conjugates, and contamination of buffers or reagents.[1][2] Each of these factors can lead to non-specific signal generation, which obscures the true results of the experiment.

Q2: How can I determine the source of the high background?

To pinpoint the source of high background, a systematic approach is recommended. You can run a series of control wells on your plate. For instance, a "no primary antibody" control can help determine if the secondary antibody is binding non-specifically. Similarly, a "substrate only" control can check for contamination or premature degradation of the substrate solution.

Q3: Could the issue be with my plate washing technique?

Absolutely. Inadequate or improper washing is one of the most significant contributors to high background.[3][4] Insufficient washing fails to remove all unbound antibodies and reagents, which then contribute to the signal.[5] Conversely, overly aggressive washing can strip away specifically bound molecules, leading to weak or no signal. It is crucial to optimize the washing parameters, including the number of wash cycles, the volume of wash buffer, and the aspiration method.[3][6]

Q4: My standard curve is poor and I have high background. Are these issues related?

Yes, these issues are often related. High background can significantly compress the dynamic range of the assay, leading to a poor standard curve with a low signal-to-noise ratio.[2] By addressing the root causes of high background, such as optimizing washing and blocking steps, you will likely see an improvement in the quality and linearity of your standard curve.[7]

Troubleshooting Guide

Issue: High Background Signal in All Wells

High background is characterized by a strong signal in the negative control or zero standard wells, reducing assay sensitivity. Below are potential causes and solutions.

Insufficient Plate Washing

Cause: Residual unbound antibodies or enzyme conjugates remain in the wells after incubations, leading to a false positive signal.[4]

Solution:

  • Optimize Wash Protocol: Ensure your washing protocol is optimized. This includes the number of washes, wash volume, and soak times. A typical starting point is 3-5 washes per step.[3][4]

  • Verify Washer Performance: If using an automated plate washer, ensure it is properly calibrated and that all wells are being aspirated and dispensed correctly.[6] Uneven aspiration can leave residual liquid.[3]

  • Manual Washing Technique: If washing manually, be vigorous in decanting the plate and tap it firmly on absorbent paper to remove all residual buffer.[1]

ParameterRecommendation
Wash Volume At least 300 µL per well (or greater than the coating volume).[3][4]
Wash Cycles 3 to 5 cycles per wash step.[4]
Soak Time Consider adding a 30-60 second soak time during each wash step.
Detergent Include a mild detergent like 0.05% Tween-20 in the wash buffer.[5]
Inadequate Blocking

Cause: The blocking buffer has not effectively covered all non-specific binding sites on the surface of the microplate wells. This allows the primary or secondary antibody to bind directly to the plastic.[5][8]

Solution:

  • Select an Appropriate Blocker: Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. The optimal blocker depends on the specific assay components.[9] For assays involving biotin-avidin systems, avoid milk-based blockers due to their endogenous biotin content.[9]

  • Optimize Blocking Conditions: Increase the concentration of the blocking agent or the incubation time. Typical incubation is 1-2 hours at room temperature or overnight at 4°C.[10]

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA) 1-5% (w/v)Preferred for biotin-based detection systems.[9]
Non-Fat Dry Milk 3-5% (w/v)A cost-effective option, but not suitable for biotin-avidin systems.
Normal Serum 5-10%Can be very effective; use serum from the same species as the secondary antibody.
Reagent Concentration Too High

Cause: An excessive concentration of the detection antibody or enzyme conjugate can lead to increased non-specific binding.[2][11]

Solution:

  • Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies. The goal is to find the concentration that provides a robust signal for your positive controls without elevating the background in your negative controls.

  • Dilute Enzyme Conjugate: If using an enzyme-linked detection system, the enzyme conjugate may be too concentrated. Dilute it further according to the manufacturer's recommendations or through optimization experiments.[2]

Contamination

Cause: Contamination of buffers, reagents, or the microplate with foreign substances or microbes can cause high background.[11][12] Poor quality water used for reagent preparation can also be a source of contamination.[1]

Solution:

  • Use Fresh Reagents: Prepare fresh buffers and substrate solutions for each experiment.[11]

  • Ensure Sterile Technique: Handle reagents and plates in a clean environment to prevent microbial contamination.[12]

  • Use Plate Sealers: Always use fresh plate sealers during incubation steps to prevent cross-contamination between wells.[2][13]

Experimental Protocols & Visualizations

Protocol: Optimizing a Plate Washing Protocol
  • Preparation: Prepare a wash buffer, typically PBS or TBS with 0.05% Tween-20.

  • Dispensing: After an incubation step (e.g., after primary antibody), decant the contents of the plate.

  • Washing: Immediately fill all wells with at least 300 µL of wash buffer.

  • Soaking (Optional): Allow the wash buffer to sit in the wells for 30-60 seconds.

  • Aspiration: Decant the wash buffer. For manual washing, invert the plate and tap it firmly onto a stack of clean paper towels to remove any residual liquid.

  • Repetition: Repeat steps 3-5 for a total of 3 to 5 wash cycles.

  • Proceed: Continue to the next step of your immunoassay protocol.

Principle of a Competitive Immunoassay

The 18-Carboxy dinor LTB4 immunoassay is likely a competitive ELISA, a format well-suited for detecting small molecules. In this setup, the signal is inversely proportional to the amount of analyte in the sample.

G cluster_0 Immunoassay Well Surface cluster_2 Competition & Incubation cluster_3 Signal Detection Well Antibody-Coated Well Competition Competition for Antibody Binding Sites Sample Sample (Contains Unlabeled Analyte) Sample->Competition Tracer Enzyme-Labeled Analyte (Tracer) Tracer->Competition Wash Wash Step (Removes Unbound Molecules) Competition->Wash Substrate Add Substrate Wash->Substrate Signal Measure Signal (Inversely Proportional to Analyte) Substrate->Signal

Caption: Workflow of a competitive immunoassay for small molecule detection.

Troubleshooting Workflow for High Background

If you encounter high background, follow this logical progression to identify and solve the issue.

G Start High Background Detected Check_Washing Review Washing Protocol (Volume, # of Washes) Start->Check_Washing Optimize_Washing Increase Wash Volume/Cycles Ensure Complete Aspiration Check_Washing->Optimize_Washing Inadequate Check_Blocking Review Blocking Step (Agent, Concentration, Time) Check_Washing->Check_Blocking Adequate Optimize_Washing->Check_Blocking Optimize_Blocking Increase Blocker Concentration/Time Try a Different Blocking Agent Check_Blocking->Optimize_Blocking Inadequate Check_Reagents Check Antibody/Conjugate Concentrations Check_Blocking->Check_Reagents Adequate Optimize_Blocking->Check_Reagents Optimize_Reagents Titrate Antibodies Dilute Conjugate Check_Reagents->Optimize_Reagents Too High Check_Contamination Prepare Fresh Buffers/Substrate Use Plate Sealers Check_Reagents->Check_Contamination Optimal Optimize_Reagents->Check_Contamination Resolved Problem Resolved Check_Contamination->Resolved

Caption: A step-by-step decision tree for troubleshooting high background.

References

Technical Support Center: Analysis of 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18-Carboxy dinor LTB4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 18-Carboxy dinor LTB4 in your samples and ensure accurate experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or no detection of 18-Carboxy dinor LTB4 in my samples.

Potential CauseRecommended Action
Sample Degradation Immediately process and freeze samples at -80°C after collection. Use antioxidants like Butylated Hydroxytoluene (BHT) during collection. Avoid repeated freeze-thaw cycles.
Improper Sample Storage Store samples at -80°C for long-term stability. Storage at -20°C may not be sufficient to prevent lipid oxidation.[1]
Inefficient Extraction Use a validated solid-phase extraction (SPE) protocol with C18 cartridges. Ensure the pH of the sample is adjusted to ~3.5 before loading onto the SPE column.
Instrumental Issues Verify the sensitivity and calibration of your LC-MS/MS system. Ensure that the mass transitions for 18-Carboxy dinor LTB4 are correctly set.

Issue 2: High variability between replicate samples.

Potential CauseRecommended Action
Inconsistent Sample Handling Standardize your sample collection and processing workflow. Ensure all samples are treated identically and processed in a timely manner.
Pre-analytical Variables Minimize the time between sample collection and processing. Keep samples on ice at all times before processing and storage.[1]
Matrix Effects in LC-MS/MS Optimize your chromatographic separation to minimize co-elution with interfering substances. Use a stable isotope-labeled internal standard for 18-Carboxy dinor LTB4 to correct for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is 18-Carboxy dinor LTB4 and why is it important to measure?

18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) is a metabolite of Leukotriene B4 (LTB4) formed through β-oxidation.[2][3] LTB4 is a potent inflammatory mediator, and measuring its metabolites like 18-Carboxy dinor LTB4 can provide insights into inflammatory processes and the metabolic clearance of LTB4.

Q2: What are the ideal storage conditions for samples intended for 18-Carboxy dinor LTB4 analysis?

For long-term stability, it is highly recommended to store biological samples at -80°C immediately after collection and processing.[1][4] While some parent compounds like LTB4 have shown stability for a limited time at -20°C, storage at -80°C is the best practice to prevent degradation of eicosanoids.[1]

Q3: Can I use serum samples for 18-Carboxy dinor LTB4 measurement?

It is generally not recommended to use serum for eicosanoid analysis because the clotting process can artificially generate these compounds.[4] Plasma, collected with an anticoagulant like EDTA, is the preferred sample type for blood-based measurements.

Q4: What precautions should I take during sample collection?

To prevent enzymatic activity and oxidation, it is advisable to collect samples on ice and add an antioxidant, such as Butylated Hydroxytoluene (BHT), and a cyclooxygenase inhibitor, like indomethacin, immediately upon collection.[1]

Q5: How many freeze-thaw cycles can my samples withstand?

While specific data for 18-Carboxy dinor LTB4 is limited, studies on its parent compound, LTB4, suggest that plasma samples may be stable for at least three freeze-thaw cycles when stored at -20°C. However, to ensure the highest integrity of your samples, it is best to aliquot samples into single-use volumes to avoid any freeze-thaw cycles.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for 18-Carboxy dinor LTB4 Analysis

  • Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.

  • Inhibitor Addition: Immediately after collection, add an antioxidant (e.g., BHT to a final concentration of 0.02%) and a cyclooxygenase inhibitor (e.g., indomethacin to a final concentration of 10 µM).

  • Centrifugation: Gently mix and place the tube on ice. Within 15 minutes, centrifuge at 1000 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting and Storage: Carefully transfer the plasma supernatant to clean polypropylene tubes. Aliquot into single-use volumes to avoid freeze-thaw cycles. Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of 18-Carboxy dinor LTB4 from Plasma

  • Sample Thawing: Thaw plasma samples on ice.

  • Acidification: Acidify the plasma sample to a pH of approximately 3.5 with a dilute acid (e.g., 2M HCl).

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 2-3 column volumes of ethanol followed by 2-3 column volumes of deionized water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of an aqueous organic solvent mixture (e.g., 15% ethanol in water) to remove polar impurities.

  • Elution: Elute the 18-Carboxy dinor LTB4 with an organic solvent such as ethanol or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in the initial mobile phase of your LC-MS/MS system.

Visualizations

cluster_pathway LTB4 Metabolic Pathway LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Caption: Metabolic conversion of LTB4 to 18-Carboxy dinor LTB4.

cluster_workflow Sample Handling Workflow Collection Sample Collection (on ice, with inhibitors) Processing Plasma Separation (Centrifugation at 4°C) Collection->Processing Storage Aliquoting and Storage (-80°C) Processing->Storage Extraction Solid-Phase Extraction (SPE) Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Recommended workflow for sample handling and analysis.

cluster_troubleshooting Troubleshooting Logic Low_Signal Low/No Signal Degradation Sample Degradation? Low_Signal->Degradation Extraction_Efficiency Extraction Inefficient? Low_Signal->Extraction_Efficiency Instrument_Issue Instrument Issue? Low_Signal->Instrument_Issue Storage_Temp Storage at -80°C? Degradation->Storage_Temp Check

Caption: Troubleshooting flowchart for low signal detection.

References

Technical Support Center: Analysis of 18-Carboxy dinor LTB4 by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of 18-Carboxy dinor LTB4.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for the analysis of 18-Carboxy dinor LTB4?

For the analysis of 18-Carboxy dinor LTB4, a reversed-phase (RP) HPLC column is the standard choice. Specifically, C18 (ODS, Octadecylsilane) columns are widely used and recommended for the separation of eicosanoids, including LTB4 and its metabolites.[1][2] The long alkyl chains of the C18 stationary phase provide the necessary hydrophobicity to retain and separate these relatively nonpolar analytes.

Q2: What are the key chemical properties of 18-Carboxy dinor LTB4 to consider for HPLC method development?

18-Carboxy dinor LTB4 is a dicarboxylic acid, making it an acidic and relatively polar metabolite of Leukotriene B4 (LTB4). Its structure contains both hydrophobic (carbon backbone) and hydrophilic (two carboxylic acid groups and two hydroxyl groups) moieties. The presence of the carboxylic acid groups means its ionization state is dependent on the pH of the mobile phase, which significantly impacts its retention on a reversed-phase column.

Q3: How does mobile phase pH affect the retention and peak shape of 18-Carboxy dinor LTB4?

The mobile phase pH is a critical parameter for the successful analysis of acidic compounds like 18-Carboxy dinor LTB4. To ensure good retention and sharp, symmetrical peaks on a C18 column, the pH of the mobile phase should be adjusted to suppress the ionization of the carboxylic acid groups. A mobile phase pH of approximately 3-4 is often recommended for the analysis of eicosanoids. This is typically achieved by adding a small amount of an acid, such as formic acid or acetic acid, to the aqueous portion of the mobile phase.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of 18-Carboxy dinor LTB4.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase pH The carboxyl groups of 18-Carboxy dinor LTB4 may be ionized, leading to interactions with residual silanols on the silica-based stationary phase, causing peak tailing. Solution: Lower the mobile phase pH to 3-4 using an appropriate acid (e.g., 0.1% formic acid) to ensure the analyte is in its protonated, less polar form.
Secondary Interactions with Stationary Phase Residual silanol groups on the silica backbone of the column can interact with the analyte. Solution: Use an end-capped C18 column or a column with a base-deactivated silica surface.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Solution: Dilute the sample or reduce the injection volume.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum.
Problem 2: Low Resolution or Co-elution of Peaks

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Strength The organic modifier concentration in the mobile phase may be too high, causing the analyte to elute too quickly. Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve separation.
Suboptimal Gradient Profile A steep gradient may not provide sufficient separation between closely eluting compounds. Solution: Optimize the gradient profile. A shallower gradient or a multi-step gradient can improve the resolution of complex mixtures.
Poor Column Efficiency The column may be old, contaminated, or have a void at the inlet. Solution: First, try cleaning the column according to the manufacturer's instructions. If performance does not improve, replace the column.
Incorrect Column Choice While C18 is standard, different C18 phases can offer varying selectivity. Solution: Consider a C18 column with a different bonding density or surface chemistry. For highly similar compounds, a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC) can provide higher efficiency and better resolution.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For biological samples, a solid-phase extraction step is crucial to remove interfering substances and concentrate the analyte.

  • Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition it by washing with 1-2 column volumes of methanol followed by 1-2 column volumes of water.

  • Load the Sample: Acidify the sample to a pH of ~3.5 with a suitable acid. Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with a low percentage of organic solvent (e.g., 5-10% methanol in water) to remove polar impurities.

  • Elute: Elute the 18-Carboxy dinor LTB4 and other lipids with a higher concentration of organic solvent, such as methanol or ethyl acetate.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.

HPLC Method for 18-Carboxy dinor LTB4 Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B (linear gradient)

    • 15-17 min: 70% to 95% B (linear gradient)

    • 17-20 min: Hold at 95% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

Note: This is a general method and may require optimization based on the specific HPLC system and column used.

Visualizations

Column_Selection_Workflow Analyte 18-Carboxy dinor LTB4 Properties - Dicarboxylic Acid - Lipophilic Backbone SeparationMode Select Separation Mode Analyte->SeparationMode ColumnType Select Column Type SeparationMode->ColumnType Reversed-Phase C18 C18 (ODS) Column (Standard Choice) ColumnType->C18 Optimization Method Optimization C18->Optimization Mobile Phase pH, Gradient Troubleshooting Troubleshooting Optimization->Troubleshooting Peak Tailing, Poor Resolution

Caption: Workflow for selecting an appropriate HPLC column.

LTB4_Metabolism_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Caption: Biosynthesis and metabolism of Leukotriene B4.

References

Technical Support Center: 18-Carboxy dinor LTB4 ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 18-Carboxy dinor Leukotriene B4 (LTB4) ELISA assays.

Frequently Asked Questions (FAQs)

Q1: What is 18-Carboxy dinor LTB4 and why is it measured?

18-Carboxy dinor LTB4 is a stable, terminal metabolite of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1][2][3] LTB4 itself is rapidly metabolized and cleared from circulation.[4] Therefore, measuring its downstream metabolites like 18-Carboxy dinor LTB4 in biological fluids such as urine can provide a more reliable indication of systemic LTB4 production and associated inflammatory activity.

Q2: What are the most common sources of interference in this assay?

The most common interferences in eicosanoid ELISA assays include:

  • Cross-reactivity: Structurally similar molecules present in the sample may cross-react with the assay antibodies, leading to inaccurate results. Potential cross-reactants for an 18-Carboxy dinor LTB4 assay could include LTB4 itself, 20-hydroxy-LTB4, and other LTB4 metabolites.

  • Matrix Effects: Components in the biological sample (e.g., urine, plasma) can interfere with the antibody-antigen binding.[5][6][7] This is a significant consideration for urine samples, which have high variability in pH, salt concentration, and protein content.[7]

  • Non-specific Binding: Assay components may bind non-specifically to the microplate, leading to high background signal.

Q3: How should I prepare my samples for the assay?

  • Urine: Urine samples can often be used directly after centrifugation to remove particulate matter. However, due to potential matrix effects, dilution of the urine may be necessary to obtain accurate measurements.[5][6]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge to remove platelets and other cellular components.

  • Cell Culture Supernatants: Centrifuge to remove cells and debris.

For all sample types, it is crucial to avoid repeated freeze-thaw cycles. Aliquot samples after initial processing and store them at -80°C for long-term stability. While specific data for 18-Carboxy dinor LTB4 is limited, its parent compound LTB4 has been shown to be stable for at least three freeze-thaw cycles in human plasma.[8]

Troubleshooting Guides

Issue 1: High Background

High background is characterized by high optical density (OD) readings in the blank or zero standard wells.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps. Ensure complete aspiration of wash buffer after each wash.
Contaminated Reagents or Buffers Use fresh, high-purity water to prepare all buffers. Do not reuse reagents from other kits.
Non-specific Antibody Binding Ensure that the blocking buffer is properly prepared and that the blocking step is performed for the recommended duration.
Substrate Reagent Issues The substrate solution should be colorless before addition to the wells. Protect the substrate from light.
Incubation Temperature Perform incubations at the temperature specified in the kit protocol. Avoid placing the plate near heat sources or in direct sunlight.
Issue 2: Low Signal or Poor Sensitivity

This issue is indicated by low OD readings for the standards and samples.

Potential Cause Recommended Solution
Improper Reagent Preparation Ensure all reagents, including standards and antibodies, are prepared according to the kit protocol.
Reagent Degradation Store all kit components at the recommended temperatures. Avoid repeated freeze-thaw cycles of sensitive reagents.
Incorrect Incubation Times Adhere strictly to the incubation times specified in the protocol.
Sample Analyte Concentration is Too Low Concentrate the sample if possible, or consider a more sensitive assay method if analyte levels are below the detection limit of the kit.
Issue 3: Poor Precision (High Coefficient of Variation - %CV)

Poor precision is evident when there is high variability between replicate wells.

Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and new tips for each standard and sample. Ensure consistent pipetting technique.
Inadequate Mixing Gently tap the plate after adding reagents to ensure thorough mixing in each well.
Plate Washing Inconsistency Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically.
Temperature Gradients Ensure the entire plate is at a uniform temperature during incubations. Avoid stacking plates.
Issue 4: Suspected Cross-Reactivity or Matrix Effects

These issues can lead to either falsely elevated or depressed analyte concentrations.

Potential Cause Recommended Solution
Cross-reactivity with other eicosanoids Review the kit's cross-reactivity data if available. If not, consider performing a cross-reactivity experiment with related compounds (e.g., LTB4, 20-hydroxy-LTB4).
Sample Matrix Interference Perform a spike-and-recovery experiment to assess matrix effects. If recovery is poor, optimizing the sample dilution is a primary strategy to mitigate these effects.[5][6]

Experimental Protocols

Protocol 1: Spike-and-Recovery for Matrix Effect Assessment

This protocol is designed to determine if components in the sample matrix are interfering with the assay.

  • Sample Preparation: Aliquot a pool of your sample matrix (e.g., urine from several control subjects).

  • Spiking:

    • Take two sets of aliquots from the pooled sample.

    • In one set (the "spiked" samples), add a known amount of the 18-Carboxy dinor LTB4 standard to achieve a concentration in the mid-range of the standard curve.

    • In the second set (the "unspiked" samples), add an equal volume of assay buffer.

  • Assay: Run the unspiked and spiked samples in the ELISA according to the kit protocol.

  • Calculation:

    • Calculate the endogenous concentration of 18-Carboxy dinor LTB4 in the unspiked sample.

    • Calculate the measured concentration in the spiked sample.

    • Determine the "% Recovery" using the following formula:

  • Interpretation: A recovery rate between 80-120% generally indicates that the matrix is not significantly affecting the assay. Recoveries outside this range suggest a matrix effect that needs to be addressed, typically by further sample dilution.

Protocol 2: Sample Dilution Linearity Assessment

This experiment helps to confirm that the assay is measuring the analyte accurately across a range of dilutions in the sample matrix.

  • Sample Selection: Choose a sample with an expected high concentration of 18-Carboxy dinor LTB4.

  • Serial Dilution: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer.

  • Assay: Run the neat and diluted samples in the ELISA.

  • Calculation:

    • Determine the concentration of 18-Carboxy dinor LTB4 in each diluted sample from the standard curve.

    • Multiply the measured concentration by the dilution factor to get the corrected concentration for each dilution.

  • Interpretation: If the assay is linear, the corrected concentrations for all dilutions should be similar. Significant deviation with increasing dilution may indicate a matrix effect that is being diluted out.

Visual Guides

ELISA_Troubleshooting_Workflow Troubleshooting Workflow for 18-Carboxy dinor LTB4 ELISA cluster_start cluster_issues Identify Primary Issue cluster_causes_bg High Background Causes cluster_causes_low_signal Low Signal Causes cluster_causes_precision Poor Precision Causes cluster_causes_inaccuracy Inaccuracy Causes cluster_solutions start Start: Unexpected Results high_bg High Background start->high_bg low_signal Low Signal start->low_signal poor_precision Poor Precision start->poor_precision inaccurate_results Inaccurate Results start->inaccurate_results washing_bg Insufficient Washing high_bg->washing_bg contamination_bg Reagent Contamination high_bg->contamination_bg nonspecific_binding Non-specific Binding high_bg->nonspecific_binding reagents_low Reagent Degradation/Error low_signal->reagents_low incubation_low Incorrect Incubation low_signal->incubation_low concentration_low Analyte Too Low low_signal->concentration_low pipetting_err Pipetting Error poor_precision->pipetting_err mixing_err Inadequate Mixing poor_precision->mixing_err temp_err Temperature Gradients poor_precision->temp_err cross_reactivity Cross-Reactivity inaccurate_results->cross_reactivity matrix_effect Matrix Effects inaccurate_results->matrix_effect solution_wash Optimize Wash Steps washing_bg->solution_wash solution_reagents Prepare Fresh Reagents contamination_bg->solution_reagents solution_blocking Check Blocking Step nonspecific_binding->solution_blocking reagents_low->solution_reagents solution_protocol Verify Protocol Adherence incubation_low->solution_protocol concentration_low->solution_protocol solution_technique Review Pipetting/Mixing pipetting_err->solution_technique mixing_err->solution_technique temp_err->solution_protocol solution_validation Perform Spike & Recovery/ Dilution Linearity cross_reactivity->solution_validation matrix_effect->solution_validation

References

enhancing ionization efficiency of 18-Carboxy dinor LTB4 in MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 18-Carboxy-dinor LTB4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of 18-Carboxy-dinor LTB4.

Issue 1: Low or No Signal Intensity in Negative Ion Mode

  • Question: I am not seeing a sufficient signal for 18-Carboxy-dinor LTB4 in negative ion electrospray ionization (ESI) mode. What are the possible causes and solutions?

  • Answer: Low signal intensity for dicarboxylic acids like 18-Carboxy-dinor LTB4 in negative ion mode is a common challenge due to their inherent chemical properties and the typical mobile phase conditions used in reversed-phase chromatography.

    • Cause 1: Poor Ionization Efficiency. Dicarboxylic acids can have poor ionization efficiency in the negative ion mode.

      • Solution 1: Charge-Reversal Derivatization. The most effective solution is to derivatize the carboxylic acid groups to introduce a permanent positive charge. This "charge-reversal" allows for analysis in the highly sensitive positive ion mode.[1][2] Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) have been shown to increase sensitivity for eicosanoids by 10- to 20-fold.[3]

      • Solution 2: Mobile Phase Optimization. If derivatization is not feasible, optimizing the mobile phase can help. Use of weak acids like acetic acid in the mobile phase can sometimes improve the ESI response for carboxylic acids in negative ion mode. It is crucial to use high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation.

    • Cause 2: Ion Suppression from Mobile Phase Additives. Strong acids like trifluoroacetic acid (TFA), often used to improve peak shape in HPLC, can suppress the ionization of analytes in ESI-MS.[4]

      • Solution: Replace TFA with a more MS-friendly modifier such as formic acid or acetic acid. A buffer system like ammonium formate or ammonium acetate can also be beneficial.[5]

    • Cause 3: Contamination of the Ion Source. Residue buildup in the ion source can significantly reduce signal intensity.[6][7]

      • Solution: Regularly clean the ion source, including the capillary and lenses, according to the manufacturer's recommendations.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: My chromatographic peaks for 18-Carboxy-dinor LTB4 are tailing or broad. How can I improve the peak shape?

  • Answer: Poor peak shape can compromise resolution and quantification.

    • Cause 1: Secondary Interactions with the Stationary Phase. The free carboxylic acid groups can interact with active sites on the silica-based stationary phase, leading to peak tailing.

      • Solution 1: Mobile Phase pH Adjustment. Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the carboxylic acids and minimize these secondary interactions.

      • Solution 2: Derivatization. Derivatizing the carboxylic acid groups eliminates their ability to interact with the stationary phase in this manner, often leading to significantly improved peak shapes.[1][2]

    • Cause 2: Column Contamination or Degradation. Buildup of matrix components on the column or degradation of the stationary phase can lead to poor peak shapes.[6][8]

      • Solution: Use a guard column and replace it regularly. If the analytical column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.

    • Cause 3: Sample Solvent Mismatch. Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[8]

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to enhance the ionization efficiency of 18-Carboxy-dinor LTB4?

A1: The most effective method is charge-reversal derivatization. By converting the two carboxylic acid groups into positively charged moieties, you can switch to positive ion mode detection, which is generally more sensitive. Derivatization has been reported to increase the sensitivity of eicosanoid detection by several hundred-fold.[9]

Q2: Which derivatization reagents are recommended for 18-Carboxy-dinor LTB4?

A2: For dicarboxylic acids, reagents that react with carboxylic acids to introduce a permanent positive charge are ideal. Dimethylaminophenacyl bromide (DmPABr) is a suitable reagent for this purpose.[1][2] For eicosanoids in general, N-(4-aminomethylphenyl)pyridinium (AMPP) has been successfully used.[3]

Q3: What are the typical mobile phases for the analysis of underivatized 18-Carboxy-dinor LTB4 in negative ion mode?

A3: A common mobile phase for the analysis of eicosanoids in negative ion mode consists of a gradient of water and acetonitrile or methanol, with a weak acid modifier. For example, 0.1% acetic acid in both the aqueous and organic phases is often used.[10]

Q4: What are the expected fragmentation patterns for 18-Carboxy-dinor LTB4 in MS/MS?

A4: In negative ion mode, the deprotonated molecule [M-H]⁻ is the primary precursor ion. Fragmentation of LTB4, a related compound, often involves losses of water and carbon dioxide. For 18-Carboxy-dinor LTB4, similar losses would be expected, as well as cleavages along the carbon chain. After charge-reversal derivatization and analysis in positive ion mode, the fragmentation will be directed by the derivatizing agent, often leading to a characteristic product ion from the tag itself, which is useful for neutral loss or precursor ion scanning experiments.

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a significant issue.

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up your sample and remove interfering substances.

  • Chromatographic Separation: Optimize your LC method to separate 18-Carboxy-dinor LTB4 from co-eluting matrix components.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with your analyte to compensate for matrix effects.

Quantitative Data on Ionization Enhancement

The following table summarizes the reported increases in sensitivity for eicosanoids and dicarboxylic acids after derivatization.

Analyte ClassDerivatization ReagentIonization ModeFold Increase in SensitivityReference
EicosanoidsN-(4-aminomethylphenyl)pyridinium (AMPP)Positive10- to 20-fold[3]
Eicosanoids5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP)Positive446- to 1009-fold[9]
Dicarboxylic AcidsDimethylaminophenacyl Bromide (DmPABr)PositiveSignificant enhancement[1][2]

Experimental Protocols

Protocol 1: Charge-Reversal Derivatization of 18-Carboxy-dinor LTB4 with Dimethylaminophenacyl Bromide (DmPABr)

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation: Extract 18-Carboxy-dinor LTB4 from the biological matrix using a suitable method, such as solid-phase extraction. Evaporate the sample to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of acetonitrile).

    • Add an excess of the derivatization reagent, DmPABr (e.g., 50 µL of a 10 mg/mL solution in acetonitrile).

    • Add a catalyst, such as N,N-diisopropylethylamine (DIPEA) (e.g., 10 µL).

    • Vortex the mixture and incubate at 60°C for 30-60 minutes.

  • Reaction Quenching: After incubation, cool the sample to room temperature and add a small amount of formic acid (e.g., 5 µL of 1% formic acid in water) to quench the reaction.

  • LC-MS Analysis: Inject an aliquot of the derivatized sample into the LC-MS system for analysis in positive ion mode.

Protocol 2: LC-MS Method for Derivatized 18-Carboxy-dinor LTB4 (Positive Ion Mode)

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the derivatized analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS Detection: Positive ion electrospray ionization (ESI+).

  • MS/MS: Monitor the transition from the precursor ion (the derivatized 18-Carboxy-dinor LTB4) to a specific product ion.

Visualizations

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-Oxidation (Cytochrome P450) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-Carboxy-dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-Oxidation

Caption: Metabolic pathway of Leukotriene B4 to 18-Carboxy-dinor LTB4.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_troubleshooting Troubleshooting Biological_Sample Biological_Sample Extraction Extraction Biological_Sample->Extraction e.g., SPE Derivatization Derivatization Extraction->Derivatization Charge-Reversal LC_Separation LC_Separation Derivatization->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection ESI+ Data_Analysis Data_Analysis MS_Detection->Data_Analysis Low_Signal Low_Signal Data_Analysis->Low_Signal If issue Optimization Optimization Low_Signal->Optimization Solution

Caption: Experimental workflow for enhancing ionization efficiency.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 18-Carboxy dinor LTB4 and 20-carboxy LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two key metabolites of Leukotriene B4 (LTB4): 18-Carboxy dinor LTB4 and 20-carboxy LTB4. While both are products of LTB4 catabolism, their physiological roles and potencies appear to differ significantly, with current research heavily focused on the latter.

Metabolic Pathway of LTB4

Leukotriene B4, a potent lipid mediator of inflammation, undergoes a series of metabolic inactivation steps. The primary pathway involves ω-oxidation to form 20-hydroxy LTB4, which is subsequently oxidized to 20-carboxy LTB4. In the liver, 20-carboxy LTB4 can be further metabolized via β-oxidation to produce 18-Carboxy dinor LTB4.[1][2][3]

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20OH_LTB4 20-hydroxy LTB4 LTB4->20OH_LTB4 ω-oxidation 20COOH_LTB4 20-carboxy LTB4 20OH_LTB4->20COOH_LTB4 Oxidation 18COOH_dinor_LTB4 18-Carboxy dinor LTB4 20COOH_LTB4->18COOH_dinor_LTB4 β-oxidation (Liver)

Caption: Metabolic pathway of Leukotriene B4.

Comparative Biological Activity

A direct quantitative comparison of the biological activities of 18-Carboxy dinor LTB4 and 20-carboxy LTB4 is challenging due to a notable lack of experimental data for 18-Carboxy dinor LTB4 in the current scientific literature. The available information primarily focuses on its identity as a β-oxidation product of 20-carboxy LTB4.[3][4]

In contrast, 20-carboxy LTB4 has been more extensively studied. While it is generally considered a less active metabolite of LTB4, it is not entirely inert and exhibits some interesting biological properties.

Quantitative Data on Biological Activities
Biological Activity20-carboxy LTB418-Carboxy dinor LTB4Reference LTB4
Neutrophil Degranulation Approximately 2.6% of LTB4 activityNo data availablePotent agonist
Neutrophil Chemotaxis Weak agonist/Inhibitor of LTB4-induced migrationNo data availablePotent chemoattractant
BLT1 Receptor Binding High affinityNo data availableHigh affinity
Priming of Neutrophil Oxidative Burst Can prime neutrophilsNo data availablePotent priming agent

Note: The lack of data for 18-Carboxy dinor LTB4 prevents a direct comparison.

Detailed Biological Activity of 20-carboxy LTB4

20-carboxy LTB4 demonstrates a complex biological profile. It is a significantly less potent agonist than its parent compound, LTB4, in stimulating neutrophil functions. For instance, in causing degranulation of polymorphonuclear leukocytes (PMNL), its activity is only about 2.6% of that of LTB4.[5]

Interestingly, despite its reduced agonist activity, 20-carboxy LTB4 has been shown to bind to the high-affinity LTB4 receptor, BLT1, with high affinity.[6] This binding, however, does not translate into a strong agonistic effect. Instead, some studies suggest that 20-carboxy LTB4 can act as an inhibitor of LTB4-mediated responses, including migration, degranulation, and further leukotriene biosynthesis.[6]

Furthermore, 20-carboxy LTB4, along with other LTB4 metabolites, can prime neutrophils for an enhanced oxidative burst in response to other stimuli.[7][8] This suggests a potential role in modulating the inflammatory response.

Biological Activity of 18-Carboxy dinor LTB4

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of 18-Carboxy dinor LTB4. While its formation through the β-oxidation of 20-carboxy LTB4 in the liver is established, its effects on inflammatory cells and its interaction with leukotriene receptors remain to be elucidated.[2][3] Further research is required to determine if it retains any of the agonist or inhibitory properties of its precursor, 20-carboxy LTB4, or if it represents a terminal, inactive metabolite.

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to evaluate the directional migration of neutrophils in response to a chemoattractant.

Chemotaxis_Workflow cluster_0 Assay Setup cluster_1 Quantification Isolate_Neutrophils Isolate neutrophils from whole blood Prepare_Chamber Place chemoattractant (e.g., LTB4 metabolite) in lower chamber Isolate_Neutrophils->Prepare_Chamber Add_Cells Add neutrophil suspension to upper chamber Prepare_Chamber->Add_Cells Incubate Incubate chamber to allow migration through porous membrane Add_Cells->Incubate Stain_Cells Fix and stain migrated cells on the membrane Incubate->Stain_Cells Count_Cells Count migrated cells under a microscope Stain_Cells->Count_Cells

Caption: Workflow for a neutrophil chemotaxis assay.

Detailed Steps:

  • Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Chamber Assembly: A Boyden chamber, or a multi-well insert system, with a porous membrane (typically 3-5 µm pores) is used. The test compound (18-Carboxy dinor LTB4 or 20-carboxy LTB4) is placed in the lower chamber.

  • Cell Seeding: A suspension of isolated neutrophils is placed in the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 30-90 minutes to allow for cell migration.

  • Quantification: After incubation, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy. Alternatively, migrated cells can be quantified by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[8]

Neutrophil Degranulation Assay (β-glucuronidase Release)

This assay measures the release of granular contents from neutrophils upon stimulation.

Degranulation_Workflow cluster_0 Cell Treatment cluster_1 Enzyme Assay Isolate_Neutrophils Isolate and prime neutrophils Stimulate_Cells Stimulate neutrophils with LTB4 metabolite Isolate_Neutrophils->Stimulate_Cells Centrifuge Centrifuge to pellet cells Stimulate_Cells->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant Add_Substrate Add β-glucuronidase substrate Collect_Supernatant->Add_Substrate Measure_Activity Measure product formation (e.g., fluorescence) Add_Substrate->Measure_Activity

Caption: Workflow for a neutrophil degranulation assay.

Detailed Steps:

  • Neutrophil Preparation: Isolate neutrophils as described above. The cells are often pre-treated with cytochalasin B to enhance degranulation.

  • Stimulation: The neutrophil suspension is incubated with the test compound (18-Carboxy dinor LTB4 or 20-carboxy LTB4) at various concentrations.

  • Separation: The cell suspension is centrifuged to pellet the neutrophils.

  • Enzyme Measurement: The supernatant, containing the released granular enzymes, is collected. The activity of a specific azurophilic granule enzyme, such as β-glucuronidase, is measured by adding a suitable substrate (e.g., 4-methylumbelliferyl glucuronide) and quantifying the fluorescent product.[9]

Conclusion

References

Validating 18-Carboxy Dinor LTB4 as a Non-Invasive Biomarker for Inflammatory Bowel Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), relies on accurate and timely assessment of disease activity. While fecal calprotectin (FCP) and C-reactive protein (CRP) are established biomarkers, the quest for sensitive, specific, and non-invasive alternatives continues. This guide provides a comparative analysis of 18-Carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4), a urinary metabolite, against current standards, supported by experimental data and detailed methodologies.

The Rationale for 18-Carboxy Dinor LTB4 in IBD

Leukotriene B4 (LTB4) is a potent lipid mediator deeply implicated in the inflammatory cascade of IBD.[1] It is a powerful chemoattractant for neutrophils, driving their infiltration into the intestinal mucosa, a hallmark of IBD.[2][3] Studies have shown that the synthesis of LTB4 is significantly elevated in the colorectal biopsy specimens of patients with IBD and correlates with the degree of mucosal inflammation.[4]

The metabolism of LTB4 is also altered in IBD. The primary route for LTB4 inactivation is omega-oxidation, a process that is impaired in the inflamed mucosa of IBD patients, leading to an accumulation of pro-inflammatory LTB4.[5] This metabolic pathway converts LTB4 into 20-hydroxy-LTB4 and subsequently to 20-carboxy-LTB4. Further metabolism via beta-oxidation results in the formation of the stable, urinary end-product, 18-carboxy dinor LTB4.[6][7] The measurement of this downstream metabolite in urine offers a potential non-invasive window into the inflammatory activity within the gut.

The utility of urinary leukotriene metabolites as biomarkers for IBD is supported by studies on similar compounds. For instance, urinary levels of Leukotriene E4 (LTE4), another stable leukotriene metabolite, are significantly increased in patients with active CD and UC compared to healthy controls and patients in remission.[8][9][10] This provides a strong rationale for investigating 18-Carboxy dinor LTB4 as a potentially more specific indicator of the LTB4-driven inflammatory axis in IBD.

Comparative Analysis of IBD Biomarkers

The following table summarizes the performance characteristics of 18-Carboxy dinor LTB4 (projected) against the established biomarkers, fecal calprotectin and C-reactive protein.

BiomarkerSample TypePrincipleReported Sensitivity for IBDReported Specificity for IBDKey AdvantagesKey Limitations
18-Carboxy dinor LTB4 UrineMeasures end-product of pro-inflammatory LTB4 pathwayTo be determined through clinical validation studiesTo be determined through clinical validation studies- Non-invasive sample collection- High patient acceptance- Reflects specific inflammatory pathway (5-LOX)- Potential for high stability in urine- Requires further clinical validation- Performance characteristics not yet established- Requires sensitive analytical methods (LC-MS/MS)
Fecal Calprotectin (FCP) StoolMeasures neutrophil-derived protein in feces78-98%[11]80-95%[11]- High sensitivity for intestinal inflammation- Good correlation with endoscopic activity- Widely used and validated- Sample collection can be inconvenient for patients- Can be elevated in other gastrointestinal conditions (e.g., infections, NSAID use)- Variability in cut-off values
C-reactive Protein (CRP) Blood (Serum/Plasma)Measures systemic acute-phase reactant from the liver46-49%[11]76-80%[11]- Widely available and automated- Inexpensive- Reflects systemic inflammation- Low sensitivity, especially in mild or localized disease- Non-specific; elevated in any inflammatory condition- Poor correlation with mucosal healing

Signaling Pathway and Biomarker Generation

The following diagram illustrates the biosynthesis of LTB4 from arachidonic acid and its subsequent metabolism to 18-Carboxy dinor LTB4, highlighting the enzymatic steps that are upregulated in IBD.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_liver Liver (Metabolism) Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-Lipoxygenase (5-LOX) (Upregulated in IBD) LTA4 Leukotriene A4 (LTA4) 5-HPETE->LTA4 LTA4 Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase 20-OH-LTB4 20-Hydroxy-LTB4 LTB4->20-OH-LTB4 Omega-Oxidation (Decreased in IBD) 20-COOH-LTB4 20-Carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-COOH-dinor-LTB4 18-Carboxy dinor LTB4 (Urinary Metabolite) 20-COOH-LTB4->18-COOH-dinor-LTB4 Beta-Oxidation

Caption: Biosynthesis and metabolism of Leukotriene B4 (LTB4) to 18-Carboxy dinor LTB4.

Experimental Protocols

Measurement of Urinary 18-Carboxy dinor LTB4 by LC-MS/MS

This protocol describes a general approach for the quantification of 18-Carboxy dinor LTB4 in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

  • Sample Collection and Preparation:

    • Collect a mid-stream urine sample in a sterile container.

    • Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cellular debris.

    • Store the supernatant at -80°C until analysis.

    • Prior to analysis, thaw the samples and add an internal standard (e.g., a deuterated version of 18-Carboxy dinor LTB4).

    • For a "dilute-and-shoot" method, simply dilute the urine sample with the initial mobile phase. For higher sensitivity, a solid-phase extraction (SPE) step can be employed to concentrate the analyte and remove interfering substances.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes to separate the analyte from other urinary components.

    • Flow Rate: 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular weight of 18-Carboxy dinor LTB4) and then fragmenting it to produce specific product ions.

    • MRM Transitions: Specific precursor-to-product ion transitions for 18-Carboxy dinor LTB4 and its internal standard are monitored for high specificity.

    • Quantification: The concentration of 18-Carboxy dinor LTB4 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Measurement of Fecal Calprotectin by ELISA
  • Sample Collection and Extraction:

    • Collect a small stool sample (approximately 1-5 grams).

    • Use a standardized extraction device to weigh and homogenize the stool in an extraction buffer.

    • Centrifuge the homogenate to pellet solid particles.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • The supernatant from the stool extract is added to microplate wells coated with anti-calprotectin antibodies.

    • After an incubation period, any unbound material is washed away.

    • A second, enzyme-conjugated anti-calprotectin antibody is added, which binds to the captured calprotectin.

    • After another washing step, a substrate is added that reacts with the enzyme to produce a colored product.

    • The intensity of the color is proportional to the amount of calprotectin in the sample and is measured using a microplate reader.

Measurement of C-reactive Protein by High-Sensitivity Immunoassay
  • Sample Collection:

    • Collect a blood sample via venipuncture into a serum separator tube or a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the serum or plasma.

  • High-Sensitivity Immunoassay (e.g., Turbidimetry or Nephelometry):

    • The serum or plasma sample is mixed with a reagent containing antibodies specific to CRP.

    • The binding of CRP to the antibodies causes the formation of immune complexes, which increases the turbidity of the solution.

    • The change in turbidity is measured by a clinical chemistry analyzer and is directly proportional to the concentration of CRP in the sample.

Experimental Workflow Comparison

The following diagram outlines the typical workflows for the analysis of each biomarker, from sample collection to result.

G cluster_ltb4 18-Carboxy dinor LTB4 Workflow cluster_fcp Fecal Calprotectin Workflow cluster_crp C-reactive Protein Workflow urine_coll Urine Collection (Non-invasive) urine_prep Sample Prep (Centrifugation, Dilution/SPE) urine_coll->urine_prep lcms LC-MS/MS Analysis (High Specificity) urine_prep->lcms ltb4_result Quantitative Result (pg/mg creatinine) lcms->ltb4_result fcp_coll Stool Collection (Inconvenient) fcp_extract Sample Extraction (Manual/Automated) fcp_coll->fcp_extract elisa ELISA (Immunoassay) fcp_extract->elisa fcp_result Quantitative Result (µg/g) elisa->fcp_result crp_coll Blood Draw (Invasive) crp_prep Sample Prep (Centrifugation) crp_coll->crp_prep immunoassay Automated Immunoassay (High Throughput) crp_prep->immunoassay crp_result Quantitative Result (mg/L) immunoassay->crp_result

Caption: Comparison of analytical workflows for IBD biomarkers.

Conclusion and Future Directions

18-Carboxy dinor LTB4 presents a promising, non-invasive urinary biomarker for IBD. Its direct link to the LTB4 inflammatory pathway, a key driver of IBD pathogenesis, suggests it may offer high specificity for disease activity. The ease of urine collection provides a significant advantage in patient compliance, particularly for longitudinal monitoring.

However, robust clinical validation is paramount. Future studies should focus on:

  • Establishing Performance Characteristics: Large-scale cohort studies are needed to determine the sensitivity, specificity, and predictive values of urinary 18-Carboxy dinor LTB4 for diagnosing IBD, monitoring disease activity, and predicting treatment response.

  • Correlation with Endoscopic Activity: Direct comparison of urinary 18-Carboxy dinor LTB4 levels with endoscopic scoring systems is essential to validate its utility as a surrogate marker for mucosal healing.

  • Head-to-Head Comparisons: Prospective studies directly comparing the performance of urinary 18-Carboxy dinor LTB4 with fecal calprotectin and CRP in the same patient cohorts will be crucial to define its place in the clinical management of IBD.

The validation of 18-Carboxy dinor LTB4 could provide a valuable tool for researchers and clinicians, enabling more precise, patient-friendly monitoring of IBD and facilitating the development of targeted therapies against the leukotriene pathway.

References

A Comparative Guide to 18-Carboxy dinor LTB4 and Tetranor LTB4 in Urine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key urinary metabolites of Leukotriene B4 (LTB4): 18-Carboxy dinor LTB4 and ω-carboxy-tetranor-LTB4. As end-products of LTB4 metabolism, their quantification in urine offers a non-invasive approach to studying inflammatory processes. This document outlines their metabolic origins, presents available comparative data, and details experimental methodologies for their analysis.

Metabolic Pathway of Leukotriene B4

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation. Its systemic levels are tightly regulated through metabolic inactivation, primarily in the liver. The initial step involves ω-oxidation to form 20-hydroxy-LTB4, which is further oxidized to 20-carboxy-LTB4. Subsequently, this metabolite undergoes β-oxidation, leading to the formation of shorter-chain dicarboxylic acids, including 18-Carboxy dinor LTB4 and ω-carboxy-tetranor-LTB4.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 ω-oxidation (CYP4F) 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation beta_oxidation β-oxidation 20_COOH_LTB4->beta_oxidation 18_COOH_dinor_LTB4 18-Carboxy dinor LTB4 omega_COOH_tetranor_LTB4 ω-carboxy-tetranor-LTB4 beta_oxidation->18_COOH_dinor_LTB4 beta_oxidation->omega_COOH_tetranor_LTB4

Caption: Metabolic pathway of Leukotriene B4 (LTB4) to its urinary metabolites.

Quantitative Comparison of Urinary Metabolites

Direct comparative studies on the analytical performance of 18-Carboxy dinor LTB4 versus ω-carboxy-tetranor-LTB4 as urinary biomarkers in various inflammatory conditions are limited. However, a key study on patients with Zellweger Syndrome, a peroxisomal biogenesis disorder, provides valuable insights into their relative abundance.

In this study, while LTB4 and its ω-oxidation product, ω-carboxy-LTB4, were significantly elevated in the urine of Zellweger Syndrome patients, the β-oxidation product ω-carboxy-tetranor-LTB3 was not detectable in either patients or healthy controls[1]. This suggests that under these conditions, the β-oxidation pathway may favor the formation of other metabolites, or that ω-carboxy-tetranor-LTB3 is present at concentrations below the detection limit of the methods used.

AnalyteHealthy Controls (nmol/mol creatinine)Zellweger Syndrome Patients (nmol/mol creatinine)
LTB4< 597 (median); 35-238 (range)
ω-carboxy-LTB4< 5898 (median); 267-4583 (range)
ω-carboxy-tetranor-LTB3< 5< 5

Table 1: Urinary Concentrations of LTB4 and its Metabolites in Healthy Controls and Zellweger Syndrome Patients [1]

This data underscores the importance of peroxisomes in the β-oxidation of LTB4 metabolites and suggests that 18-Carboxy dinor LTB4 may be a more consistently detectable urinary biomarker of LTB4 metabolism than ω-carboxy-tetranor-LTB4, particularly when peroxisomal function is compromised. Further research is warranted to compare the utility of these biomarkers across a broader range of inflammatory diseases.

Experimental Protocols

The analysis of 18-Carboxy dinor LTB4 and tetranor LTB4 in urine typically involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adaptable for the quantification of both analytes.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Urine Collection and Storage: Collect mid-stream urine samples in sterile containers. To prevent degradation of eicosanoids, add an antioxidant like butylated hydroxytoluene (BHT) and a bacteriostatic agent like sodium azide. Store samples at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples on ice. Centrifuge at 1,500 x g for 10 minutes at 4°C to remove particulate matter. Spike a known amount of a stable isotope-labeled internal standard (e.g., 18-Carboxy dinor LTB4-d4) into an aliquot of the urine supernatant.

  • Acidification: Acidify the urine sample to a pH of approximately 3.5 with a suitable acid (e.g., formic acid) to protonate the carboxyl groups of the analytes.

  • SPE Cartridge Conditioning: Use a mixed-mode anion exchange polymer-based SPE cartridge. Condition the cartridge sequentially with methanol and then with acidified water (pH 3.5).

  • Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interfering hydrophilic compounds.

  • Elution: Elute the analytes from the cartridge using a suitable organic solvent, such as methanol or acetonitrile, optionally containing a small amount of a weak base (e.g., ammonium hydroxide) to deprotonate the analytes.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to separate the analytes from other urinary components.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine Collection & Storage Internal_Standard Internal Standard Spiking Urine_Collection->Internal_Standard Acidification Acidification (pH 3.5) Internal_Standard->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elution SPE->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_MSMS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for urinary LTB4 metabolite analysis.

Conclusion

The urinary analysis of 18-Carboxy dinor LTB4 and ω-carboxy-tetranor-LTB4 provides a valuable non-invasive tool for investigating LTB4-mediated inflammation. Based on the available evidence, 18-Carboxy dinor LTB4 appears to be a more consistently detectable β-oxidation product in urine compared to ω-carboxy-tetranor-LTB4, especially in conditions affecting peroxisomal function. However, the development of highly sensitive LC-MS/MS methods may enable the reliable quantification of both metabolites across a wider range of physiological and pathological states. Further comparative studies are necessary to fully elucidate the relative clinical utility of these two biomarkers in different inflammatory diseases. The presented experimental workflow provides a robust starting point for researchers aiming to quantify these important inflammatory mediators.

References

Comparative Potency Analysis: 18-Carboxy dinor LTB4 versus LTB4 on LTB4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative potency of Leukotriene B4 (LTB4) and its metabolite, 18-Carboxy dinor LTB4, at the high-affinity BLT1 and low-affinity BLT2 receptors.

This guide provides a detailed comparison of the biological activity of 18-Carboxy dinor LTB4 relative to its parent molecule, LTB4. The data presented herein is crucial for understanding the structure-activity relationships of LTB4 metabolites and their potential physiological or pathophysiological roles.

Quantitative Potency Comparison

Direct quantitative data on the binding affinity (IC50) or functional potency (EC50) of 18-Carboxy dinor LTB4 at LTB4 receptors is limited in publicly available literature. However, significant insights can be drawn from the analysis of its metabolic precursor, 20-carboxy LTB4. Experimental evidence consistently demonstrates a substantial loss of activity upon ω-oxidation of LTB4.

CompoundReceptor TargetAssay TypeRelative Potency vs. LTB4Reference
LTB4 LTB4 ReceptorsRadioreceptor Assay1[1]
20-carboxy LTB4 LTB4 ReceptorsRadioreceptor Assay~0.001[1]
20-carboxy LTB4 LTB4 ReceptorsPMNL Degranulation~0.026[1]
18-Carboxy dinor LTB4 LTB4 ReceptorsInferred from precursor dataExpected to be significantly lower than LTB4[2][3]

18-Carboxy dinor LTB4 is a β-oxidation metabolite of 20-carboxy LTB4.[2][3] Given that 20-carboxy LTB4 is approximately 1000 times less effective than LTB4 in receptor binding assays, it is highly probable that 18-Carboxy dinor LTB4 exhibits a similarly dramatic reduction in potency at LTB4 receptors.[1]

LTB4 Receptor Signaling Pathway

Leukotriene B4 mediates its pro-inflammatory effects through two G protein-coupled receptors (GPCRs), BLT1 and BLT2.[4][5] BLT1 is a high-affinity receptor primarily expressed on leukocytes, while BLT2 is a low-affinity receptor with a broader expression pattern.[4][5] Upon agonist binding, both receptors couple to Gαi and/or Gαq proteins, initiating a downstream signaling cascade.

LTB4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LTB4 LTB4 BLT1_2 BLT1 / BLT2 Receptor LTB4->BLT1_2 G_protein Gαq / Gαi BLT1_2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Production) Ca2_release->Cellular_Response PKC->Cellular_Response MAPK_pathway->Cellular_Response

LTB4 Receptor Signaling Pathway

Experimental Protocols

The relative potency of LTB4 and its analogues is typically determined using receptor binding assays and functional assays such as calcium mobilization.

Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]LTB4) for binding to LTB4 receptors.

Experimental Workflow:

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from neutrophils or recombinant cell lines) Incubation Incubation: - Membranes - [³H]LTB4 (constant concentration) - Unlabeled LTB4 or Test Compound  (varying concentrations) Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (e.g., vacuum filtration) Incubation->Separation Measurement Quantification of Bound Radioactivity (Scintillation Counting) Separation->Measurement Data_Analysis Competition Binding Curve Generation and IC50 Determination Measurement->Data_Analysis

Radioligand Receptor Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation: Membranes expressing BLT1 or BLT2 receptors are prepared from a suitable source, such as isolated human neutrophils or cell lines stably expressing the recombinant receptors.

  • Competitive Binding: A constant concentration of [³H]LTB4 is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled LTB4 (for the standard curve) or the test compound (e.g., 18-Carboxy dinor LTB4).

  • Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Prep Cell Preparation and Loading with a Calcium-sensitive Dye (e.g., Fluo-4 AM) Stimulation Stimulation of Cells with LTB4 or Test Compound (varying concentrations) Cell_Prep->Stimulation Measurement Real-time Measurement of Fluorescence Intensity (e.g., using a plate reader or flow cytometer) Stimulation->Measurement Data_Analysis Dose-Response Curve Generation and EC50 Determination Measurement->Data_Analysis

Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Preparation: A suitable cell type endogenously or recombinantly expressing LTB4 receptors (e.g., human neutrophils, HL-60 cells) is used.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to free calcium.

  • Stimulation: The dye-loaded cells are exposed to various concentrations of LTB4 or the test compound.

  • Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric plate reader or a flow cytometer.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value (the concentration that elicits 50% of the maximal response) is calculated.

References

Navigating Immunoassays: A Comparative Guide to Anti-LTB4 Antibody Cross-Reactivity with its Metabolite, 18-Carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical parameter in the accuracy and reliability of immunoassays. This guide provides a comparative analysis of the cross-reactivity of commercially available anti-Leukotriene B4 (LTB4) antibodies, with a particular focus on the metabolite 18-Carboxy dinor LTB4. Understanding the potential for cross-reactivity is paramount for the precise quantification of LTB4 in biological samples and for the valid interpretation of experimental results.

Leukotriene B4 is a potent inflammatory mediator derived from arachidonic acid. Its metabolism in the liver leads to the formation of several byproducts, including 20-hydroxy LTB4, 20-carboxy LTB4, and subsequently, through β-oxidation, 18-Carboxy dinor LTB4.[1][2] Given the structural similarities between LTB4 and its metabolites, the potential for cross-reactivity with anti-LTB4 antibodies in immunoassays is a significant concern.

Quantitative Comparison of Anti-LTB4 Antibody Cross-Reactivity

An extensive review of commercially available anti-LTB4 antibody and ELISA kit datasheets reveals that specific quantitative data for cross-reactivity with 18-Carboxy dinor LTB4 is not consistently provided. However, data for other key metabolites is often available and serves as a crucial indicator of antibody specificity.

Below is a summary of cross-reactivity data from a representative anti-LTB4 ELISA kit, highlighting the antibody's interaction with various LTB4-related molecules.

CompoundCross-Reactivity (%)
Leukotriene B4 (LTB4) 100
Leukotriene B5390
20-hydroxy Leukotriene B436
12-epi-Leukotriene B46.8
20-carboxy Leukotriene B42.3
6-trans Leukotriene B40.13
6-trans-12-epi Leukotriene B40.09
Resolvin D20.06
Resolvin D10.05
Arachidonic Acid0.05
Prostaglandin F2α0.05
12(S)-HETE0.04
Prostaglandin E20.04
Leukotriene D4<0.02
5(S)-HETE<0.01
15(S)-HETE<0.01
Leukotriene C4<0.01
Leukotriene E4<0.01

Data is sourced from a commercially available LTB4 ELISA kit datasheet. It is important to note that cross-reactivity profiles can vary between different antibody clones and assay formats.

The absence of explicit data for 18-Carboxy dinor LTB4 underscores the necessity for researchers to independently validate the specificity of their chosen anti-LTB4 antibody against this and other relevant metabolites present in their specific experimental samples.

Experimental Protocols

To determine the cross-reactivity of an anti-LTB4 antibody with 18-Carboxy dinor LTB4, a competitive enzyme-linked immunosorbent assay (ELISA) is the standard method.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To quantify the percentage of cross-reactivity of an anti-LTB4 antibody with 18-Carboxy dinor LTB4.

Materials:

  • 96-well microplate coated with a capture antibody (e.g., anti-mouse IgG)

  • Anti-LTB4 monoclonal antibody

  • LTB4 standard

  • 18-Carboxy dinor LTB4

  • LTB4 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase)

  • Assay buffer

  • Wash buffer

  • Substrate for the enzyme

  • Stop solution

  • Microplate reader

Procedure:

  • Standard and Competitor Preparation: Prepare a serial dilution of the LTB4 standard and the 18-Carboxy dinor LTB4 (the potential cross-reactant) in assay buffer.

  • Competition Reaction: In separate tubes, mix the anti-LTB4 antibody with either the LTB4 standard dilutions or the 18-Carboxy dinor LTB4 dilutions.

  • Incubation: Add these mixtures to the wells of the coated microplate. Also, add the enzyme-conjugated LTB4 to all wells. Incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding to the immobilized antibody.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to each well and incubate for a period to allow for color development. The amount of color developed is inversely proportional to the amount of LTB4 or cross-reactant in the sample.

  • Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation of Cross-Reactivity:

    • Plot a standard curve of absorbance versus the concentration of the LTB4 standard.

    • Determine the concentration of LTB4 that causes 50% inhibition of the maximum signal (IC50).

    • Plot a similar curve for 18-Carboxy dinor LTB4 and determine its IC50.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of LTB4 / IC50 of 18-Carboxy dinor LTB4) x 100

Visualizing Key Pathways and Workflows

To aid in the understanding of the biological context and the experimental process, the following diagrams are provided.

LTB4_Metabolism Arachidonic Acid Arachidonic Acid Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) Arachidonic Acid->Leukotriene A4 (LTA4) 5-Lipoxygenase 5-Lipoxygenase 5-Lipoxygenase Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase LTA4 Hydrolase LTA4 Hydrolase 20-hydroxy LTB4 20-hydroxy LTB4 Leukotriene B4 (LTB4)->20-hydroxy LTB4 Omega-oxidation Omega-oxidation Omega-oxidation 20-carboxy LTB4 20-carboxy LTB4 20-hydroxy LTB4->20-carboxy LTB4 18-Carboxy dinor LTB4 18-Carboxy dinor LTB4 20-carboxy LTB4->18-Carboxy dinor LTB4 Beta-oxidation Beta-oxidation Beta-oxidation LTB4_Signaling cluster_cell Target Cell LTB4 LTB4 BLT1/BLT2 Receptors BLT1/BLT2 Receptors LTB4->BLT1/BLT2 Receptors G-protein G-protein BLT1/BLT2 Receptors->G-protein PLC PLC G-protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization PKC Activation PKC Activation DAG->PKC Activation Inflammatory Response Inflammatory Response Ca2+ Mobilization->Inflammatory Response MAPK Cascade MAPK Cascade PKC Activation->MAPK Cascade MAPK Cascade->Inflammatory Response Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Coat plate with capture antibody B Block non-specific binding sites A->B C Add anti-LTB4 Ab, sample/standard, and enzyme-conjugated LTB4 B->C D Incubate for competitive binding C->D E Wash to remove unbound reagents D->E F Add substrate E->F G Incubate for color development F->G H Add stop solution G->H I Read absorbance H->I

References

18-Carboxy Dinor LTB4: A Potential Next-Generation Biomarker for Asthma Severity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 18-Carboxy dinor Leukotriene B4 (LTB4) as an emerging biomarker for asthma severity, contextualized against established markers. While direct clinical data on 18-Carboxy dinor LTB4 in large asthma cohorts remains nascent, this document synthesizes the available evidence for the broader LTB4 pathway and its metabolites, offering a data-driven perspective on its potential utility.

Introduction: The Unmet Need in Asthma Biomarkers

Asthma is a heterogeneous inflammatory disease of the airways.[1] Effective management and the development of targeted therapies rely on accurate assessment of disease severity and the underlying inflammatory phenotype.[1] Current biomarkers are predominantly associated with Type 2 inflammation, leaving a gap in monitoring other inflammatory pathways, such as those driven by neutrophils, which are often implicated in severe, corticosteroid-resistant asthma.[2]

Leukotriene B4 (LTB4) is a potent lipid mediator and a powerful chemoattractant for neutrophils, playing a crucial role in pro-inflammatory responses.[2] Elevated levels of LTB4 have been found in the blood, sputum, and bronchoalveolar lavage (BAL) fluid of asthmatics, correlating with disease severity.[3] However, LTB4 is a locally acting and rapidly metabolized molecule, making its direct measurement challenging. This has led to the investigation of its downstream, more stable metabolites as systemic markers of LTB4 pathway activation. 18-Carboxy dinor LTB4 is a terminal, beta-oxidation metabolite of LTB4, and its measurement in urine could offer a non-invasive and reliable window into LTB4-driven inflammation in asthma.

Comparative Analysis of Asthma Biomarkers

This section compares the performance of markers for LTB4 pathway activation (using LTB4 and its glucuronide metabolite as proxies for 18-Carboxy dinor LTB4) with established biomarkers for asthma severity.

Quantitative Comparison of Biomarker Performance
Biomarker CategorySpecific MarkerBiological SamplePatient Population (Asthma Severity)Key Findings & Quantitative DataReference
LTB4 Pathway Urinary LTB4 Glucuronide UrineAsthmatics vs. Healthy ControlsAsthmatics had significantly higher levels (Median: 5.37 pg/mg creatinine) compared to healthy subjects (Median: 3.32 pg/mg creatinine; p=0.0159).[4][5][4][5]
Sputum LTB4 Sputum (DTT processed)GINA Step 3 vs. Healthy ControlsStep 3 patients had significantly higher levels (Median: 2582 pg/mL) compared to healthy controls (Median: 953 pg/mL; p=0.03).[3][3]
Cysteinyl-Leukotriene Pathway Urinary Leukotriene E4 (LTE4) UrineSevere Asthma vs. Mild-Moderate Asthma vs. Healthy ControlsSevere asthmatics had significantly higher levels (69.7 ± 5.5 pg/mg creatinine) compared to mild-moderate asthmatics (45.7 ± 3.3) and healthy controls (42.5 ± 2.5).[6][6]
UrineAcute Asthma (Exacerbation vs. Follow-up)Levels were significantly higher during exacerbations (Geometric Mean: 111.7 pg/mg creatinine) compared to 2 weeks later (Geometric Mean: 75.6 pg/mg creatinine).[1][1]
Eosinophilic Inflammation Blood Eosinophil Count BloodEosinophilic AsthmaLevels ≥300 cells/µL are associated with Type 2 inflammation and predict response to anti-IL-5 therapies.[2][2]
Fractional Exhaled Nitric Oxide (FeNO) Exhaled BreathType 2 InflammationHigh FeNO levels (>50 ppb in adults) are indicative of eosinophilic airway inflammation and corticosteroid responsiveness.[7][7]
Overall Disease Control Forced Expiratory Volume in 1 second (FEV1) Lung FunctionModerate to Severe Acute AsthmaImprovement in FEV1 correlated significantly with a decline in urinary LTE4 over a 2-week period (r=0.43, p<0.001).[1][1]

Signaling Pathways and Experimental Workflows

LTB4 Biosynthesis and Metabolism

The following diagram illustrates the metabolic cascade from arachidonic acid to LTB4 and its subsequent metabolism to 18-Carboxy dinor LTB4, the target biomarker.

G AA Arachidonic Acid (in cell membrane) FLAP FLAP AA->FLAP LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase PLA2 cPLA2 PLA2->AA releases FLAP->LTA4 presents AA to 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTA4 Hydrolase LTA4H->LTB4 Carboxy20_LTB4 20-Carboxy LTB4 LTB4->Carboxy20_LTB4 OmegaOx ω-oxidation OmegaOx->Carboxy20_LTB4 Carboxy18_dinor_LTB4 18-Carboxy dinor LTB4 (Urinary Metabolite) Carboxy20_LTB4->Carboxy18_dinor_LTB4 BetaOx β-oxidation BetaOx->Carboxy18_dinor_LTB4

Caption: LTB4 metabolic pathway.

LTB4 Pro-Inflammatory Signaling in Asthma

LTB4 exerts its pro-inflammatory effects primarily through the high-affinity BLT1 receptor, expressed on various immune cells implicated in asthma pathogenesis.

G LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 binds ImmuneCell Immune Cell (Neutrophil, Eosinophil, T-cell) Chemotaxis Chemotaxis ImmuneCell->Chemotaxis Activation Cell Activation (Degranulation, Cytokine Release) ImmuneCell->Activation Survival Prolonged Survival ImmuneCell->Survival Inflammation Airway Inflammation & Hyperresponsiveness Chemotaxis->Inflammation Activation->Inflammation Survival->Inflammation

Caption: LTB4 signaling via the BLT1 receptor.

Experimental Workflow: Urinary Metabolite Analysis

The measurement of urinary leukotriene metabolites typically involves sample preparation, chromatographic separation, and detection by mass spectrometry or immunoassay.

G Urine Urine Sample Collection Spike Spike with Internal Standard Urine->Spike Hydrolysis Enzymatic Hydrolysis (e.g., β-glucuronidase) Spike->Hydrolysis SPE Solid Phase Extraction (SPE) Hydrolysis->SPE HPLC HPLC or UPLC Separation SPE->HPLC Detection Detection (MS/MS or EIA) HPLC->Detection Quant Quantification vs. Creatinine Detection->Quant

Caption: Urinary leukotriene analysis workflow.

Experimental Protocols

Measurement of Urinary LTB4 Glucuronide

This protocol is adapted from a study measuring a key urinary metabolite of LTB4 and serves as a template for 18-Carboxy dinor LTB4 analysis.[4][5]

  • Sample Collection: Collect spot or 24-hour urine samples. Store immediately at -80°C until analysis.

  • Enzymatic Hydrolysis: To measure total LTB4 (free and conjugated), hydrolyze the urine sample with β-glucuronidase to cleave the glucuronide moiety.

  • Internal Standard: Prior to extraction, spike the sample with a known amount of deuterated LTB4 (d4-LTB4) to correct for sample loss during processing and analysis.

  • Purification:

    • Perform solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the leukotrienes from the urine matrix.

    • Elute the LTB4-containing fraction.

  • Chromatographic Separation:

    • Further purify the fraction using high-performance liquid chromatography (HPLC).

    • Collect the fraction corresponding to the retention time of LTB4.

  • Quantification:

    • Enzyme Immunoassay (EIA): Quantify the LTB4 concentration in the purified fraction using a competitive EIA kit.

    • LC-MS/MS: For higher specificity and sensitivity, derivatize the extracted LTB4 and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Normalization: Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution. Report the final value in pg/mg creatinine.

Measurement of Urinary Leukotriene E4 (LTE4) by LC-MS/MS

This protocol is based on methods used in large clinical studies like U-BIOPRED.[2][7]

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Add an internal standard (e.g., LTE4-d5) to 1 mL of urine.

    • Acidify the sample with formic acid.

  • Solid Phase Extraction (SPE):

    • Apply the acidified sample to a pre-conditioned polymeric SPE cartridge.

    • Wash the cartridge with a water/methanol solution.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in a water/acetonitrile solution.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: Separate the analytes on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use selected reaction monitoring (SRM) for quantification of LTE4 and its internal standard.

  • Data Analysis: Calculate the concentration of LTE4 based on the ratio of the peak area of the analyte to the peak area of the internal standard. Normalize to urinary creatinine.

Conclusion and Future Directions

The pro-inflammatory LTB4 pathway is strongly implicated in the pathophysiology of severe asthma. Direct measurement of LTB4 is hampered by its instability, making the quantification of its downstream urinary metabolites an attractive non-invasive biomarker strategy. While clinical data for 18-Carboxy dinor LTB4 is currently limited, evidence from its parent molecule LTB4 and the related metabolite LTB4 glucuronide demonstrates that LTB4 pathway activation is elevated in severe asthma.[3][4][5]

The development of a validated assay for urinary 18-Carboxy dinor LTB4 could provide a valuable tool for:

  • Identifying patients with LTB4-driven, potentially neutrophilic, asthma.

  • Stratifying patients for clinical trials of anti-LTB4 or anti-BLT1 therapies.

  • Monitoring therapeutic response to these targeted agents.

Further research is critically needed to quantify urinary 18-Carboxy dinor LTB4 levels in well-characterized asthma cohorts, directly comparing its performance against established Type 2 biomarkers like urinary LTE4, FeNO, and blood eosinophils. Such studies will be pivotal in establishing its role in the personalized management of severe asthma.

References

Correlation of 18-Carboxy Dinor LTB4 with other Eicosanoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 18-Carboxy dinor Leukotriene B4 (18-Carboxy dinor LTB4) and its correlation with other eicosanoids. The information presented herein is based on established metabolic pathways and advanced analytical methodologies. While direct quantitative correlation studies are limited in publicly available literature, a strong basis for correlation is established through the interconnectedness of eicosanoid metabolism.

Metabolic Correlation: A Direct Link to the 5-Lipoxygenase Pathway

18-Carboxy dinor LTB4 is a terminal metabolite of Leukotriene B4 (LTB4), a potent pro-inflammatory eicosanoid.[1] The correlation between 18-Carboxy dinor LTB4 and its precursors is therefore a direct consequence of a well-defined metabolic cascade.

LTB4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. Once formed, LTB4 undergoes rapid metabolism, primarily in the liver, to less active products to control its potent biological activities.[2] This metabolic process involves two key stages:

  • ω-Oxidation: The initial step is the oxidation of the terminal methyl group of LTB4 by a cytochrome P450 enzyme to form 20-hydroxy-LTB4 (20-OH-LTB4). This is followed by further oxidation to 20-carboxy-LTB4 (20-COOH-LTB4).[2]

  • β-Oxidation: The resulting 20-carboxy-LTB4 then undergoes β-oxidation, a process that shortens the carbon chain, to yield 18-carboxy-19,20-dinor-LTB4.[2][3]

Due to this direct precursor-product relationship, the concentration of 18-Carboxy dinor LTB4 is inherently correlated with the levels of LTB4, 20-OH-LTB4, and 20-COOH-LTB4. An increase in the synthesis of LTB4 during an inflammatory response would be expected to lead to a subsequent rise in its downstream metabolites, including 18-Carboxy dinor LTB4.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 ω-Oxidation (CYP4F) 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Alcohol/Aldehyde Dehydrogenase 18_Carboxy_dinor_LTB4 18-Carboxy dinor LTB4 20_COOH_LTB4->18_Carboxy_dinor_LTB4 β-Oxidation

Figure 1: Metabolic Pathway of LTB4 to 18-Carboxy dinor LTB4.

Correlation with Eicosanoids from Other Pathways

Eicosanoid synthesis is a complex network of branching and interacting pathways. The primary precursor for most eicosanoids is arachidonic acid, which is released from the cell membrane by phospholipase A2. Arachidonic acid can be metabolized by three major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: Produces prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXB2).

  • Lipoxygenase (LOX) Pathway: In addition to LTB4, this pathway generates other leukotrienes (e.g., cysteinyl leukotrienes like LTE4) and lipoxins.

  • Cytochrome P450 (CYP450) Pathway: Produces hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs).

A correlation between 18-Carboxy dinor LTB4 and eicosanoids from the COX and CYP450 pathways can be anticipated, particularly in the context of inflammation. An inflammatory stimulus that activates phospholipase A2 will increase the availability of arachidonic acid for all three pathways, potentially leading to a concurrent increase in the products of each pathway. For instance, studies in inflammatory conditions like asthma have shown simultaneous increases in urinary metabolites of both leukotrienes and prostaglandins.[4][5] While a direct correlation with 18-Carboxy dinor LTB4 was not explicitly reported in these studies, it is plausible that as a terminal metabolite of the activated 5-LOX pathway, its levels would also be associated with the activity of other inflammatory pathways.

Eicosanoid_Pathways cluster_membrane Cell Membrane cluster_pathways Eicosanoid Synthesis Pathways Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Arachidonic_Acid->LOX_Pathway CYP450_Pathway Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450_Pathway Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX_Pathway->Prostaglandins_Thromboxanes Leukotrienes_Lipoxins Leukotrienes, Lipoxins LOX_Pathway->Leukotrienes_Lipoxins HETEs_EETs HETEs, EETs CYP450_Pathway->HETEs_EETs

Figure 2: Overview of the main eicosanoid synthesis pathways.

Data Presentation

The following tables summarize the key molecules in the LTB4 metabolic pathway and provide a list of other eicosanoids that are frequently analyzed in metabolic profiling studies.

Table 1: Key Metabolites in the LTB4 Metabolic Pathway

Metabolite Abbreviation Key Enzyme(s) in Formation Role/Significance
Leukotriene B4LTB45-Lipoxygenase, LTA4 HydrolasePotent pro-inflammatory mediator and chemoattractant
20-hydroxy-LTB420-OH-LTB4Cytochrome P450 (CYP4F)First ω-oxidation product, reduced biological activity
20-carboxy-LTB420-COOH-LTB4Alcohol/Aldehyde DehydrogenaseSecond ω-oxidation product, further reduced activity
18-Carboxy dinor LTB4-β-oxidation enzymesTerminal metabolite, marker of LTB4 production

Table 2: Major Eicosanoids from Different Biosynthetic Pathways

Pathway Eicosanoid Class Examples
Lipoxygenase (LOX) LeukotrienesLTB4, LTE4
LipoxinsLipoxin A4
Cyclooxygenase (COX) ProstaglandinsPGE2, PGD2, PGF2α
ThromboxanesTXB2 (stable metabolite of TXA2)
Cytochrome P450 (CYP450) HETEs5-HETE, 12-HETE, 20-HETE
EETs14,15-EET

Experimental Protocols

The simultaneous quantification of 18-Carboxy dinor LTB4 and a broad spectrum of other eicosanoids is most effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] This methodology offers high sensitivity and specificity, which is crucial for measuring these low-abundance signaling molecules in complex biological matrices.

Representative Protocol for Eicosanoid Profiling in Urine by LC-MS/MS

  • Sample Collection and Preparation:

    • Collect urine samples and immediately add an antioxidant cocktail (e.g., butylated hydroxytoluene) to prevent ex vivo oxidation. Store samples at -80°C until analysis.

    • Thaw samples on ice. Spike with a mixture of deuterated internal standards corresponding to the analytes of interest to correct for matrix effects and variations in extraction efficiency.

    • Acidify the urine sample to pH ~3 using a weak acid (e.g., formic acid).

  • Solid-Phase Extraction (SPE):

    • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.

    • Elute the eicosanoids from the cartridge with a high percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: Use a reversed-phase column (e.g., C18, 2.1 x 150 mm, 1.7 µm) for chromatographic separation.

      • Mobile Phase A: Water with 0.1% acetic acid.

      • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10) with 0.1% acetic acid.

      • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B over a run time of approximately 20-25 minutes is used to separate the eicosanoids based on their polarity.

      • Flow Rate: Typically 0.3 mL/min.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Use electrospray ionization (ESI) in negative ion mode, as eicosanoids contain a carboxyl group.

      • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the molecular weight of the eicosanoid) and a characteristic product ion (a fragment of the eicosanoid) for each analyte. This provides high specificity and sensitivity.

      • Data Analysis: Quantify the analytes by comparing the peak area of the endogenous eicosanoid to the peak area of its corresponding deuterated internal standard and referencing a calibration curve generated with known amounts of analytical standards.

Experimental_Workflow Sample_Collection 1. Urine Sample Collection (+ Antioxidant, -80°C) Sample_Prep 2. Sample Preparation (Thaw, Spike Internal Standards, Acidify) Sample_Collection->Sample_Prep SPE 3. Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Sample_Prep->SPE Dry_Reconstitute 4. Dry & Reconstitute SPE->Dry_Reconstitute LC_MS_MS 5. LC-MS/MS Analysis (UPLC-ESI-MS/MS in MRM mode) Dry_Reconstitute->LC_MS_MS Data_Analysis 6. Data Analysis (Quantification against Calibration Curve) LC_MS_MS->Data_Analysis

Figure 3: Experimental workflow for urinary eicosanoid analysis.

Conclusion

The correlation of 18-Carboxy dinor LTB4 with other eicosanoids is primarily rooted in its definitive role as a terminal metabolite of LTB4. Its concentration in biological fluids serves as a reliable indicator of the activity of the 5-lipoxygenase pathway. Furthermore, due to the shared precursor, arachidonic acid, and the potential for co-activation of synthetic pathways during physiological and pathological processes, it is reasonable to expect a correlation between 18-Carboxy dinor LTB4 and eicosanoids from the cyclooxygenase and cytochrome P450 pathways.

However, there is a notable lack of published studies that provide direct quantitative data on these correlations. Future research employing comprehensive eicosanoid profiling in various disease models and clinical cohorts is necessary to establish the precise nature and strength of these relationships. Such studies will be invaluable for understanding the complex interplay of these potent lipid mediators and for the development of novel diagnostic and therapeutic strategies targeting eicosanoid signaling.

References

A Comparative Guide to the Functional Differences Between LTB4 and its Dinor Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the recruitment and activation of leukocytes, particularly neutrophils.[1][2] Its biological activity is tightly regulated through metabolic inactivation, primarily via ω-oxidation, which converts LTB4 into its 20-hydroxy (20-OH-LTB4) and 20-carboxy (20-COOH-LTB4) metabolites.[3] Subsequent β-oxidation can lead to the formation of dinor metabolites. Understanding the functional distinctions between LTB4 and its metabolites is critical for elucidating the precise mechanisms of inflammatory resolution and for the development of targeted anti-inflammatory therapeutics.

This guide provides an objective comparison of the functional differences between LTB4 and its key metabolites, supported by experimental data. We delve into their signaling pathways, receptor binding affinities, and biological activities, offering detailed methodologies for key experiments and summarizing quantitative data for ease of comparison.

LTB4 Metabolism and Signaling Pathways

LTB4 is biosynthesized from arachidonic acid and exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[4][5][6] The primary pathway for LTB4 inactivation is ω-oxidation, catalyzed by cytochrome P450 enzymes, which hydroxylates LTB4 at the C-20 position to form 20-OH-LTB4.[3][7] This is followed by oxidation to the carboxylic acid, 20-COOH-LTB4.[3][7] Further metabolism can occur through β-oxidation from the ω-end.[8]

LTB4_Metabolism LTB4 Metabolic Pathway LTB4 Leukotriene B4 (LTB4) Metabolite1 20-OH-LTB4 LTB4->Metabolite1 ω-oxidation (Cytochrome P450) Metabolite2 20-COOH-LTB4 Metabolite1->Metabolite2 Oxidation Dinor_Metabolites Dinor Metabolites Metabolite2->Dinor_Metabolites β-oxidation

Figure 1: LTB4 Metabolic Pathway

Upon binding to BLT1, LTB4 triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, as well as the activation of the phosphatidylinositol 3-kinase (PI3K) pathway.[2][9] These signaling events are pivotal for mediating the chemotactic and activating effects of LTB4 on leukocytes.

LTB4_Signaling LTB4 Signaling Pathway LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 G_protein G Protein (Gi) BLT1->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Cellular_response Chemotaxis & Degranulation PI3K->Cellular_response Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->Cellular_response Experimental_Workflow Experimental Workflow for Bioactivity Comparison start Prepare LTB4 and Metabolite Solutions assay1 Receptor Binding Assay start->assay1 assay2 Chemotaxis Assay start->assay2 assay3 Calcium Mobilization Assay start->assay3 analysis Data Analysis (Ki and EC50 determination) assay1->analysis assay2->analysis assay3->analysis comparison Comparative Analysis analysis->comparison

References

Safety Operating Guide

Proper Disposal of 18-Carboxy dinor Leukotriene B4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 18-Carboxy dinor Leukotriene B4, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Key Safety Information: 18-Carboxy dinor Leukotriene B4 is often supplied as a solution in a flammable solvent, such as ethanol, and is classified as a highly flammable liquid that can cause serious eye irritation.[1] It is imperative to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Step-by-Step Disposal Procedure

The proper disposal of 18-Carboxy dinor Leukotriene B4 and its containers must be conducted in accordance with local, regional, and national regulations.[1] As a flammable and potentially hazardous chemical, it must not be disposed of in regular trash or down the sewer system.[2][3]

  • Treat as Hazardous Waste: Unless explicitly confirmed otherwise by your institution's environmental health and safety (EHS) office, all waste containing 18-Carboxy dinor Leukotriene B4, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), should be treated as hazardous chemical waste.

  • Use Designated Waste Containers:

    • Collect all liquid waste containing 18-Carboxy dinor Leukotriene B4 in a designated, properly labeled hazardous waste container.

    • The container must be chemically compatible with the waste and have a secure, leak-proof closure.[3]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "18-Carboxy dinor Leukotriene B4 in [solvent name, e.g., Ethanol]".

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][4]

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[3]

    • Store incompatible waste streams separately to prevent accidental reactions. For instance, keep flammable liquids away from strong oxidizing agents.

  • Disposal of Empty Containers:

    • An empty container that held 18-Carboxy dinor Leukotriene B4 should be managed as hazardous waste unless triple-rinsed.

    • The rinsate from cleaning the container must also be collected as hazardous waste.

    • After proper cleaning and removal or defacing of the original label, the container may be disposed of as regular trash, but it is crucial to consult with your institution's EHS guidelines for specific procedures.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Do not attempt to treat or dispose of the chemical waste through any other means.

Quantitative Data Summary

For the safe management of chemical waste in a laboratory setting, it is important to be aware of accumulation limits. The following table summarizes typical limits for hazardous waste storage in a satellite accumulation area, as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

Waste CategoryMaximum Accumulation Volume
Hazardous Waste55 gallons
Acutely Toxic Waste (P-listed)1 quart (liquid) or 1 kg (solid)

Note: While 18-Carboxy dinor Leukotriene B4 is not specifically "P-listed," it is best practice to minimize the volume of accumulated waste.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 18-Carboxy dinor Leukotriene B4.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Generation of 18-Carboxy dinor Leukotriene B4 Waste B Is the waste contaminated with 18-Carboxy dinor Leukotriene B4? A->B C Collect in a designated, labeled hazardous waste container. B->C Yes D Dispose in regular trash (non-hazardous). B->D No E Store in Satellite Accumulation Area. C->E F Contact Environmental Health & Safety for professional disposal. E->F G Maintain records of disposal. F->G

Caption: Workflow for the safe disposal of 18-Carboxy dinor Leukotriene B4 waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date disposal procedures.

References

Personal protective equipment for handling 18-Carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 18-Carboxy dinor Leukotriene B4. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification and Personal Protective Equipment (PPE)

18-Carboxy dinor Leukotriene B4 is typically supplied as a solution in a flammable solvent, such as ethanol. The primary hazards are associated with the solvent and the potential biological activity of the leukotriene metabolite. The Safety Data Sheet (SDS) from suppliers like Cayman Chemical classifies the solution as a highly flammable liquid and vapor that causes serious eye irritation. While the biological activity of 18-Carboxy dinor Leukotriene B4 is considered to be significantly less than its parent compound, Leukotriene B4 (LTB4), it is prudent to handle it as a potentially bioactive substance.

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes & Face Safety Goggles and Face ShieldANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a high risk of splashing, such as preparing stock solutions or transferring large volumes.
Hands Chemical-Resistant GlovesDisposable nitrile gloves are standard for incidental contact. For prolonged handling or when working with stock solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately after contamination.
Body Laboratory CoatA flame-resistant lab coat is recommended, especially when working with flammable solvents. Ensure the coat is fully buttoned.
Respiratory Fume Hood or RespiratorAll handling of the neat compound or volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator may be necessary based on a formal risk assessment.
Feet Closed-Toe ShoesClosed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

This section outlines a standard workflow for handling 18-Carboxy dinor Leukotriene B4 from receipt to experimental use.

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage. Verify that the container is properly labeled and sealed.

  • Inventory: Log the compound into your chemical inventory system, noting the date of receipt and storage conditions.

  • Storage: Store the compound in its original, tightly sealed container in a flammable-liquids storage cabinet. Follow the manufacturer's specific storage temperature recommendations, which are typically -20°C or -80°C for eicosanoids to prevent degradation.

Preparation of Stock Solutions

All work with the neat compound or concentrated solutions should be performed in a chemical fume hood.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can affect the compound's stability.

  • Solvent Selection: The compound is typically supplied in ethanol. If a different solvent is required, the original solvent can be evaporated under a gentle stream of nitrogen. Immediately add the desired solvent, such as DMSO or dimethylformamide (DMF).

  • Dissolution: Use sonication to ensure the compound is fully dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.

Experimental Use
  • Dilutions: When preparing working solutions, continue to work in a chemical fume hood.

  • Equipment: Ensure all glassware and pipette tips are clean and dry to prevent contamination.

  • Sealing: Keep all containers sealed when not in use to minimize evaporation and exposure.

Disposal Plan

Proper disposal of 18-Carboxy dinor Leukotriene B4 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Contaminated Solid Waste Dispose of all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated hazardous waste container.
Liquid Waste Collect all unused solutions and solvent rinses in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvents used.
Empty Containers The first rinse of an "empty" container must be collected as hazardous waste. Subsequent rinses with a non-hazardous solvent may be permissible for drain disposal depending on local regulations. For highly toxic materials, the first three rinses should be collected as hazardous waste.

Experimental Protocols: Leukotriene B4 Metabolism

18-Carboxy dinor Leukotriene B4 is a metabolite of the potent inflammatory mediator, Leukotriene B4 (LTB4). The metabolic pathway serves to inactivate LTB4.[1][2][3] Understanding this pathway provides context for the biological relevance of the compound.

The metabolism of LTB4 primarily occurs through two main processes: ω-oxidation followed by β-oxidation.[4][5]

  • ω-Oxidation: This process occurs at the opposite end of the fatty acid chain from the carboxyl group.

    • Step 1: LTB4 is hydroxylated at the C-20 position by a cytochrome P450 enzyme (CYP4F family) to form 20-hydroxy-LTB4 (20-OH-LTB4).[6][7]

    • Step 2: 20-OH-LTB4 is further oxidized to 20-carboxy-LTB4 by alcohol and aldehyde dehydrogenases.[8]

  • β-Oxidation: This process occurs in peroxisomes and shortens the fatty acid chain.

    • Step 3: 20-carboxy-LTB4 is converted to its CoA ester.

    • Step 4: The CoA ester undergoes β-oxidation, which involves a series of enzymatic reactions catalyzed by enzymes such as acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase, to yield 18-carboxy dinor LTB4.[9][10]

Visualizations

Handling_Workflow Safe Handling Workflow for 18-Carboxy dinor Leukotriene B4 cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage (-20°C / -80°C) Receiving->Storage Log in inventory Equilibration Equilibrate to Room Temp Storage->Equilibration Retrieve for use Solubilization Solubilization in Fume Hood Equilibration->Solubilization Dilution Preparation of Working Solutions Solubilization->Dilution Prepare stock solution Experiment Experimental Application Dilution->Experiment Waste_Collection Waste Segregation & Collection Experiment->Waste_Collection Collect all waste Disposal Hazardous Waste Disposal Waste_Collection->Disposal LTB4_Metabolism Metabolic Pathway of Leukotriene B4 to 18-Carboxy dinor Leukotriene B4 LTB4 Leukotriene B4 (LTB4) OH_LTB4 20-hydroxy-LTB4 LTB4->OH_LTB4 Cytochrome P450 (CYP4F) COOH_LTB4 20-carboxy-LTB4 OH_LTB4->COOH_LTB4 Alcohol/Aldehyde Dehydrogenase Carboxy_dinor_LTB4 18-Carboxy dinor LTB4 COOH_LTB4->Carboxy_dinor_LTB4 Peroxisomal β-oxidation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.